Product packaging for Bacteriocin As-48(Cat. No.:)

Bacteriocin As-48

Cat. No.: B1578141
Attention: For research use only. Not for human or veterinary use.
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Description

Bacteriocin AS-48 is a 70-amino acid, circular cationic bacteriocin produced by Enterococcus faecalis and is the prototype of class IV circular bacteriocins . Its unique head-to-tail cyclic backbone, formed by a post-translational linkage of the N- and C-termini, confers remarkable stability across a wide range of pH and temperatures and provides exceptional resistance to proteolytic degradation . This circular architecture encloses a compact, globular structure composed of five alpha-helices arranged in a saposin-like fold, creating a stable, cationic, and amphiphilic molecule . The peptide exerts its potent, broad-spectrum antimicrobial activity through a mechanism that involves the disruption of the cytoplasmic membrane. As a cationic peptide, AS-48 interacts with the negatively charged bacterial membrane, leading to the formation of pores, subsequent ion leakage, collapse of the proton motive force, and ultimately, cell death . This mechanism is effective against a wide array of Gram-positive bacteria, including major pathogens such as Listeria monocytogenes , Bacillus cereus , and clinical isolates of Staphylococcus aureus . Notably, AS-48 demonstrates potent efficacy against multi-drug resistant (MDR) and methicillin-resistant Staphylococcus aureus (MRSA) strains, regardless of their antibiotic resistance profile or capacity to form biofilms . Its activity extends to Gram-negative bacteria when combined with outer-membrane destabilizing agents . Preclinical studies indicate that AS-48 has low cytotoxicity towards normal human cell lines, minimal haemolytic activity in whole blood, and a lack of pro-inflammatory effects in macrophages . In vivo toxicity studies in murine models have further supported its safety profile, showing no toxicity after intraperitoneal administration and no induction of lymphocyte proliferation after skin sensitization . These properties make this compound an invaluable and promising research tool for investigating novel antimicrobial mechanisms, developing strategies to combat multidrug-resistant bacterial infections, and studying the potential of bioactive peptides in applications such as food biopreservation and topical antimicrobial formulations.

Properties

bioactivity

Antibacterial

sequence

AKEFGIPAAVAGTVLNVVEAGGWVTTIVSI

Origin of Product

United States

Isolation, Producer Organisms, and Initial Characterization

Identification of Enterococcus faecalis and Enterococcus faecium Strains as Primary Producers

Bacteriocin (B1578144) AS-48 is primarily produced by various strains of enterococci. Historically, Enterococcus faecalis was the first species identified as a producer of this circular peptide. asm.org Strains have been isolated from diverse environments, including clinical samples, such as human wound exudates (E. faecalis S-48), and food products like raw sheep's milk cheese (E. faecalis UGRA10) and other traditional cheeses. nih.govnih.gov Another noted producer is the E. faecalis A-48-32 strain. mdpi.com

Subsequent research has confirmed that Enterococcus faecium strains also produce AS-48. asm.org A bacteriocin purified from the E. faecium 7C5 strain was found to have the same molecular mass, cyclic structure, and amino acid sequence typical of AS-48. oup.comnih.gov Furthermore, a variant known as AS-48RJ, which differs by a single amino acid, was identified in an E. faecium strain isolated from homemade goat cheese. nih.gov PCR-based screening of numerous enterococcal isolates has indicated that genes for AS-48 or closely related peptides are common in both E. faecalis and E. faecium, confirming their role as primary producers. asm.org

Table 1: Primary Producer Organisms of Bacteriocin AS-48
SpeciesExample Strain(s)Source of IsolationReference
Enterococcus faecalisS-48, UGRA10, A-48-32Clinical samples, Cheese, Milk nih.govnih.govmdpi.com
Enterococcus faecium7C5, RJ16General Isolate, Goat Cheese nih.govoup.com

Methodologies for this compound Purification and Concentration

The purification of this compound to homogeneity is typically achieved through a multi-step process involving chromatographic techniques that exploit the peptide's physicochemical properties.

Lyophilization TechniquesAfter the final purification steps, the aqueous solution containing pure this compound is often subjected to lyophilization, or freeze-drying.researchgate.netresearchgate.netThis process involves freezing the solution and then reducing the surrounding pressure to allow the frozen water to sublimate directly from the solid phase to the gas phase. The result is a stable, dry powder of the bacteriocin.nih.govoup.comThis lyophilized form is advantageous for long-term storage and for the precise preparation of stock solutions for antimicrobial assays and other experiments.oup.com

Table 2: Summary of Purification Methodologies for this compound
TechniquePrinciple of SeparationPurpose in WorkflowReference
Cation Exchange ChromatographySeparation based on net positive surface charge.Initial capture, concentration, and purification from crude supernatant. nih.govnih.govd-nb.info
Reversed-Phase HPLC (RP-HPLC)Separation based on hydrophobicity.Final high-resolution purification to achieve homogeneity. nih.govnih.govasm.org
LyophilizationRemoval of water via sublimation under vacuum.To obtain a stable, dry powder for storage and reconstitution. oup.comresearchgate.netresearchgate.net

Early Structural Insights and Peculiarities

The initial characterization of this compound revealed a novel and peculiar structure for a peptide antibiotic. Early attempts at determining its primary structure through standard Edman degradation failed, suggesting that its N-terminus was chemically blocked. pnas.org This resistance to sequencing was a critical clue that led to the discovery of its most distinctive feature.

The key structural breakthrough was the determination that this compound is a cyclic polypeptide. mdpi.com It consists of a 70-amino-acid chain where the N-terminal amino acid (Methionine) is covalently linked to the C-terminal amino acid (Tryptophan) through a head-to-tail peptide bond. mdpi.commdpi.com At the time of its discovery, it was the first circular bacteriocin to be described. mdpi.com

Further structural studies elucidated that the molecule has a molecular mass of approximately 7.14 kDa and a high isoelectric point of about 10.09. mdpi.com Its three-dimensional conformation is a compact, globular arrangement of five α-helices, which enclose a dense hydrophobic core. nih.govpnas.orgfrontiersin.org Notably, the head-to-tail linkage that circularizes the peptide is located within one of these alpha-helices (helix 5). pnas.org Unlike many other antimicrobial peptides, the structure of AS-48 is not stabilized by disulfide bridges, as it lacks cysteine residues. pnas.org

Table 3: Key Structural Properties of this compound
PropertyDescriptionReference
Molecular StructureHead-to-tail circular polypeptide mdpi.compnas.org
Amino Acid Count70 residues nih.govnih.gov
Molecular Mass~7.14 kDa mdpi.com
Secondary StructureFive α-helices forming a globular fold nih.govpnas.orgfrontiersin.org
Isoelectric Point (pI)~10.09 - 10.5 (cationic) mdpi.compnas.org
PeculiaritiesFirst described circular bacteriocin; N-terminus blocked to Edman degradation; Lacks disulfide bridges. mdpi.compnas.org

Advanced Molecular Architecture and Structural Biology

Primary Structure Elucidation and Cyclic Peptide Bond Formation

The primary structure of bacteriocin (B1578144) AS-48 is composed of a 70-amino-acid residue chain. mdpi.com Initial attempts to determine this sequence were met with challenges, as the N-terminus was found to be blocked to Edman degradation, and enzymatic cleavage of C-terminal residues was unsuccessful, suggesting a circular form. pnas.orgnih.gov

Head-to-Tail Macrocyclization via Trp-70 and Met-1 Linkage

Subsequent determination of the as-48A structural gene, combined with mass spectrometry and analysis of protease digestion fragments, definitively confirmed the cyclic nature of the molecule. nih.govnih.gov This circularization is achieved through a post-translational modification involving a "head-to-tail" peptide bond. mdpi.comnih.gov Specifically, the carboxyl group of the C-terminal tryptophan at position 70 (Trp-70) forms a peptide bond with the amino group of the N-terminal methionine at position 1 (Met-1). mdpi.comnih.govoup.com This macrocyclization is a critical feature, contributing significantly to the peptide's stability. nih.govresearchgate.net The structural gene encodes a 105-amino-acid prepeptide, from which a 35-amino-acid signal peptide is cleaved before the cyclization of the mature 70-residue peptide occurs. mdpi.comoup.com Studies involving site-directed mutagenesis have highlighted the importance of these terminal residues; for instance, mutating Met-1 to alanine (B10760859) diminished the efficiency of maturation, while changing Trp-70 to alanine resulted in the production of both linear and circular forms of the bacteriocin. frontiersin.orgfrontiersin.org

Absence of Lanthionine (B1674491), β-Methyllanthionine, and Disulfide Bridges

A key distinguishing feature of bacteriocin AS-48 is the absence of modified amino acids such as lanthionine and β-methyllanthionine, which are characteristic of lantibiotic bacteriocins. nih.govoup.com Furthermore, AS-48 lacks cysteine residues and, consequently, does not form disulfide bridges for stabilization, a common feature in many other antimicrobial peptides like defensins. nih.govnih.govoup.com The remarkable stability of AS-48, therefore, is not derived from these common covalent cross-links but rather from its unique circular backbone. oup.com

Three-Dimensional Conformational Analysis

The three-dimensional structure of this compound has been elucidated through NMR spectroscopy and X-ray crystallography, revealing a highly organized and compact molecule. pnas.orgresearchgate.net

Globular Arrangement of Five α-Helices

The solution structure of AS-48 reveals a globular arrangement composed of five α-helices. mdpi.compnas.orgomicsdi.org These helices are connected by short turns and are organized in a specific spatial orientation: α1 (residues 9–21), α2 (residues 25–34), α3 (residues 37–45), α4 (residues 51–62), and α5 (residues 64–5). oup.com The head-to-tail peptide bond that circularizes the molecule is located within the fifth α-helix, a feature that has a pronounced effect on the stability of the tertiary structure. mdpi.compnas.orgnih.gov This compact, globular fold is a defining characteristic of the molecule. mdpi.comwikipedia.org

Compact Hydrophobic Core and Amphipathic Character

The five α-helices of AS-48 are arranged to enclose a dense, compact hydrophobic core. mdpi.compnas.orgasm.org The hydrophobic side chains of the amino acids are directed toward the interior of the molecule, contributing to its stability. researchgate.net The peptide also exhibits a distinct amphipathic character, with a notable separation of charged and hydrophobic residues. pnas.orgresearchgate.net A cluster of positively charged residues, primarily located in helix 4 and the turn connecting it to helix 5, creates a region of high positive charge on the molecule's surface. pnas.orguq.edu.au In contrast, helices 1, 2, and 3 are more hydrophobic. researchgate.netacs.org This amphipathic nature is crucial for its interaction with and disruption of bacterial cell membranes. pnas.orgnih.gov

Structural Homology to Mammalian NK-lysin (Saposin Fold)

Despite a lack of significant sequence homology, the three-dimensional structure of this compound shows a remarkable similarity to the saposin fold. pnas.orgresearchgate.netasm.org This structural motif is also found in the mammalian antimicrobial and cytotoxic peptide NK-lysin. pnas.orgnih.govasm.org Both AS-48 and NK-lysin possess a five-helix globular structure. pnas.orgwikipedia.org However, a key difference is that NK-lysin's structure is stabilized by three disulfide bridges, which are absent in AS-48. pnas.orgnih.govomicsdi.org The structural similarity, particularly the shared five-helix bundle architecture, suggests a common mechanism of antimicrobial action, likely involving membrane permeabilization. pnas.orgomicsdi.org The ability to fit the AS-48 structure into the saposin fold, albeit with a relatively high root-mean-square deviation (RMSD) of 3.6 Å, further supports this structural relationship. pnas.org

NMR Spectroscopy for Solution Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in determining the three-dimensional structure of this compound in an aqueous solution. pnas.orgrcsb.org The solution structure, determined at pH 3.0, reveals a globular arrangement of five α-helices (α1 to α5) that enclose a compact and hydrophobic core. pnas.orgrcsb.orgnih.gov

The five α-helices are arranged with a specific topology:

Helices α1 and α2 run antiparallel to each other. pnas.org

Helix α4 is nearly perpendicular to the plane formed by α1 and α2. pnas.org

Helix α3 is perpendicular to α4. pnas.org

NMR Structural Details of this compound
Method Solution NMR rcsb.org
Organism Enterococcus faecalis rcsb.org
pH Condition 3.0 pnas.org
Key Structural Features Globular arrangement of five α-helices with a hydrophobic core. pnas.orgrcsb.orgnih.gov
Cyclization Point Head-to-tail union located in the middle of helix 5. pnas.orgrcsb.orgnih.gov
PDB ID 1E68 rcsb.org

X-ray Crystallography for High-Resolution Crystal Structures

X-ray crystallography has provided high-resolution insights into the solid-state structure of this compound, revealing different oligomeric forms depending on the physicochemical environment. rcsb.orgnih.gov Crystal structures have been determined at various pH levels, offering a glimpse into the conformational changes that are key to its function. researchgate.net

At a pH of 7.5, the crystal structure of AS-48 (PDB ID: 1O83) was solved at a resolution of 1.64 Å. rcsb.orgproteopedia.org This structure, along with others, suggests a mechanism where AS-48 transitions from a water-soluble form to a membrane-bound state. rcsb.orgnih.gov Crystallographic studies have identified two distinct dimeric structures, termed DF-I and DF-II. researchgate.net In the DF-I form, the interaction between monomers is mediated by the hydrophobic helices H1 and H2. researchgate.net In contrast, the DF-II form involves interactions between the hydrophilic surfaces of helices H4 and H5. researchgate.net It is hypothesized that a rearrangement from the soluble DF-I to the membrane-interacting DF-II occurs at the surface of the target membrane. researchgate.net

X-ray Crystallography Data for this compound (PDB: 1O83)
Method X-ray Diffraction rcsb.org
Resolution 1.64 Å rcsb.org
pH 7.5 rcsb.org
Space Group I 2 2 2 rcsb.org
Unit Cell Dimensions (Å) a = 79.67, b = 89.33, c = 100.24 rcsb.org
R-Value Work 0.193 rcsb.org
R-Value Free 0.215 rcsb.org

Electrostatic Properties and Charge Distribution

The electrostatic properties of this compound are a defining feature, playing a critical role in its antimicrobial activity.

This compound possesses a high proportion of basic amino acid residues compared to acidic ones. nih.govresearchgate.net The 70-residue peptide contains 14 charged residues, which include eight lysine (B10760008) and two arginine residues (basic) and four glutamic acid residues (acidic). nih.gov This composition results in a strong basic character with a high isoelectric point (pI) of approximately 10.5. nih.govresearchgate.net This net positive charge is a key factor in its interaction with the negatively charged components of bacterial cell membranes. nih.govpnas.org

The distribution of charges on the surface of AS-48 is highly asymmetrical. mdpi.com The positively charged residues are not evenly distributed but are concentrated in specific regions of the molecule, forming distinct positive charge clusters. nih.govresearchgate.net Notably, a significant cluster of positive charges is formed by the side chains of residues located in helix 4 and the loop connecting helix 4 to helix 5. pnas.orgnih.govresearchgate.net This localization of positive charges is believed to be crucial for its bactericidal mechanism, as it promotes the initial electrostatic attraction to the anionic bacterial membrane, leading to pore formation and disruption of the membrane's integrity. pnas.orgresearchgate.net The molecule exhibits a remarkable amphipathic surface, where a hypothetical plane defined by the Cα atoms of the four glutamic acids separates the positively charged helices 4 and 5 from the more hydrophobic helices 1, 2, and 3. researchgate.netfrontiersin.org

Oligomeric States and Conformational Dynamics

This compound exhibits dynamic behavior in solution, existing in different oligomeric states that are influenced by the surrounding physicochemical conditions.

The oligomerization state of this compound is highly dependent on factors such as pH and protein concentration. researchgate.netnih.gov At acidic pH values (below 5), AS-48 predominantly exists as a monomer, especially at protein concentrations below 0.55 mg/ml. researchgate.netnih.gov However, at concentrations above this, it can form dimers even at acidic pH. nih.gov

Water-Soluble to Membrane-Bound State Transitions

The antimicrobial action of this compound is contingent upon a critical transition from a water-soluble, relatively inactive state to a membrane-bound, active conformation. In aqueous solutions, AS-48 typically exists as a dimer known as DF-I. frontiersin.orgfrontiersin.org The structure of this dimer is organized such that the hydrophobic α-helices (helices 1, 2, and 3) are internally packed, shielded from the solvent by two outer layers of cationic, polar helices (helices 4 and 5). frontiersin.org This arrangement is stable in the aqueous phase but is primed for a conformational switch upon encountering a bacterial membrane.

The transition mechanism is initiated by long-range electrostatic interactions. AS-48 possesses a strong positive net charge and a significant dipole moment, which drives its attraction and approach toward the negatively charged phospholipids (B1166683) of the target bacterial membrane. frontiersin.orgpnas.org The initial binding is an unspecific electrostatic event between the cationic residues of the bacteriocin and the anionic phosphate (B84403) groups of the membrane lipids. acs.org

Following this destabilization, a significant structural rearrangement occurs, facilitating the peptide's insertion into the lipid bilayer. frontiersin.org One proposed mechanism involves the entire DF-I dimer undergoing a conformational flip, transitioning into a membrane-embedded dimeric state referred to as DF-II. frontiersin.org This reorientation allows the previously shielded hydrophobic helices to be buried within the membrane core. acs.org An alternative model suggests that upon interaction with the membrane, the acidic conditions cause the DF-I dimer to dissociate into its constituent amphiphilic monomers. frontiersin.org These monomers then independently insert into the membrane, driven by both electrostatic and hydrophobic forces. frontiersin.org The subsequent accumulation of these bacteriocin molecules within the membrane leads to the disruption of membrane potential, pore formation, and ultimately, cell death. frontiersin.orgresearchgate.netnih.gov

State Description Key Characteristics Primary Interactions
DF-I (Water-Soluble Dimer) Dimeric form found in aqueous solution. frontiersin.orgfrontiersin.orgHydrophobic helices shielded from solvent; stable in water. frontiersin.orgInter-protomer hydrophobic and electrostatic interactions.
Transition State Occurs at the membrane surface.Triggered by low pH and electrostatic attraction. frontiersin.orgProtonation of glutamic acid residues; destabilization of DF-I. frontiersin.orgresearchgate.net
DF-II (Membrane-Bound Dimer) Dimeric form inserted into the lipid bilayer. frontiersin.orgHydrophobic helices buried in the membrane core. acs.orgPeptide-lipid hydrophobic and electrostatic interactions. acs.org
Membrane-Bound Monomer An alternative active form following dimer dissociation. frontiersin.orgIndividual monomers insert into the membrane. frontiersin.orgAccumulation leads to pore formation. frontiersin.org

Role of Hydrophobic and Ionic Interactions in Oligomerization

The oligomerization of this compound, a process integral to its function, is finely tuned by a balance of hydrophobic and ionic interactions, which are themselves influenced by environmental factors like pH and protein concentration. nih.govnih.gov The bacteriocin can exist as a mixture of monomers and various oligomers, and the transition between these states is critical for its transition from a soluble to a membrane-active form. nih.gov

Ionic Interactions are dominated by the peptide's highly cationic nature. pnas.org At neutral pH, AS-48 has a net charge of +6, which can increase to +10 under acidic conditions due to the protonation of its four glutamic acid residues. pnas.orgacs.org This strong positive charge, primarily localized to a cluster of residues in α-helices 4 and 5, is fundamental for the initial electrostatic attraction to the anionic bacterial membrane, a prerequisite for its activity. pnas.org The four glutamic acids (Glu4, Glu20, Glu49, and Glu58) form a distinct plane that segregates the positively charged helices from the hydrophobic core. frontiersin.orgacs.orgoup.com The protonation of these residues at the membrane interface destabilizes the water-soluble dimeric form, promoting the conformational changes necessary for membrane insertion. frontiersin.orgresearchgate.net Mutational studies have underscored the importance of the specific spatial arrangement of these acidic residues for the bacteriocin's full potency. oup.com Conversely, introducing an additional positive charge via a G13K mutation was shown to stabilize the inactive water-soluble dimer, highlighting the delicate balance of charges required for the activity switch. nih.gov

Hydrophobic Interactions are central to both the structural stability of the monomer and the formation of oligomers. The monomer itself consists of a globular bundle of five α-helices enclosing a compact hydrophobic core. pnas.orgasm.org In the water-soluble DF-I dimer, the hydrophobic faces of two monomers are sequestered from the aqueous environment by associating with each other. frontiersin.org For the bacteriocin to become active, these inter-protomer hydrophobic interactions must be overcome to allow the monomers to rearrange and insert their hydrophobic helices into the lipid bilayer. acs.org The significance of these interactions in membrane binding is demonstrated by the AS-48 L40K mutant; replacing the hydrophobic leucine (B10760876) with a charged lysine resulted in a twelve-fold reduction in membrane affinity. nih.gov

The equilibrium between monomeric and oligomeric states is highly dependent on pH. nih.gov

Below pH 5: AS-48 primarily exists as a monomer at low concentrations (<0.55 mg/ml), with dimer formation occurring at higher concentrations. nih.gov

These oligomers can be readily dissociated by detergents such as SDS and Triton X-100, confirming that they are held together by non-covalent, primarily hydrophobic, forces. nih.gov

Interaction Type Key Residues/Regions Role in Oligomerization and Function Influencing Factors
Ionic Lysine (Lys) & Arginine (Arg) residues in helices 4 & 5. pnas.orgacs.orgInitial electrostatic attraction to the negatively charged bacterial membrane. acs.orgpH, surface charge of the target membrane. nih.gov
Ionic Glutamic Acid (Glu) residues (E4, E20, E49, E58). acs.orgoup.comDestabilization of the water-soluble dimer upon protonation at the membrane interface. frontiersin.orgresearchgate.netLow pH environment at the membrane surface. frontiersin.org
Hydrophobic Hydrophobic core (helices 1, 2, 3). frontiersin.orgpnas.orgDrives the formation of the water-soluble dimer (DF-I) to shield hydrophobic surfaces. frontiersin.orgAqueous environment.
Hydrophobic Residues like Leucine 40 (L40). nih.govEssential for strong affinity and insertion into the lipid membrane. nih.govPresence of detergents, lipid composition of the membrane. nih.gov

Biosynthesis Pathway and Genetic Regulation

Genomic Localization of Bacteriocin (B1578144) AS-48 Determinants

The genetic blueprint for bacteriocin AS-48 production is not found on the bacterial chromosome but is instead located on a mobile genetic element, a plasmid. This localization has significant implications for the dissemination of AS-48 production capabilities among bacterial populations.

Plasmid-Encoded Nature (e.g., pMB2)

The genes responsible for the production of and immunity to this compound are encoded on a large, pheromone-responsive plasmid. researchgate.netresearchgate.netwikipedia.orgnih.gov In Enterococcus faecalis S-48, these determinants are located on the 68-kb plasmid designated pMB2. researchgate.netresearchgate.netnih.govasm.org Similarly, an identical bacteriocin, known as bac21, is encoded on the 59-kb pheromone-responsive conjugative plasmid pPD1 in another E. faecalis strain. oup.complos.org The plasmid-borne nature of these genes facilitates their transfer to other bacteria through conjugation, a process of horizontal gene transfer. asm.org While typically plasmid-encoded, a variant known as AS-48RJ, produced by Enterococcus faecium, has its gene cluster located on the bacterial chromosome. oup.com

Identification of the Gene Cluster for Production and Immunity

The production of functional this compound and the producer cell's self-protection (immunity) require the coordinated expression of a cluster of genes. researchgate.netresearchgate.netasm.org This gene cluster, often referred to as the as-48 operon, contains all the necessary genetic information for the biosynthesis, transport, and immunity related to AS-48. researchgate.netplos.org

In E. faecalis, the complete expression of the AS-48 trait is dependent on ten genes organized into two main operons: as-48ABC and as-48C₁DD₁EFGH. researchgate.netasm.orgplos.org The structural gene, as-48A, codes for the precursor peptide of the bacteriocin. asm.orgplos.org The surrounding genes are involved in various aspects of its maturation, secretion, and the crucial immunity mechanism that prevents the producer strain from being harmed by its own antimicrobial product. researchgate.netasm.org For instance, as-48D₁ encodes a small, cationic hydrophobic peptide that has been identified as a key immunity determinant. asm.org The gene cluster also includes genes for two ABC transporters, which are vital for the secretion of the bacteriocin and for providing immunity. asm.orgmdpi.com

Precursor Peptide Processing and Post-Translational Modifications

The synthesis of this compound is a multi-step process that begins with the ribosomal synthesis of a precursor peptide, followed by significant modifications to yield the mature, active, and circular molecule.

Ribosomal Synthesis of the Precursor Peptide

Like other bacteriocins, AS-48 is ribosomally synthesized, meaning its initial peptide chain is produced by the cell's standard protein-making machinery. plos.orgportlandpress.comfrontiersin.org The process starts with the transcription of the as-48A gene into messenger RNA (mRNA), which is then translated by ribosomes into a linear prepropeptide. researchgate.netfrontiersin.org This initial, inactive precursor is a 105-amino-acid peptide. nih.govfrontiersin.orgoup.com It consists of two distinct parts: a 35-amino-acid N-terminal leader peptide and a 70-amino-acid C-terminal propeptide, which will ultimately form the mature bacteriocin. researchgate.netnih.govoup.com

Cleavage of the N-terminal Leader Peptide

A critical step in the maturation of AS-48 is the removal of the N-terminal leader peptide. frontiersin.orgfrontiersin.org This 35-residue sequence is cleaved from the 105-amino-acid precursor. researchgate.netnih.gov This proteolytic cleavage is a crucial post-translational modification that is a prerequisite for the subsequent cyclization and activation of the bacteriocin. frontiersin.org The exact timing of this cleavage, whether it occurs before or at the same time as cyclization, is a key aspect of the maturation process. frontiersin.org It is believed that the leader peptide may play a role in preventing the premature activity of the bacteriocin within the producer cell. frontiersin.org

Enzymatic Mechanism of Head-to-Tail Cyclization

The defining characteristic of this compound is its circular structure, which is formed by a peptide bond between the N-terminal and C-terminal ends of the 70-amino-acid propeptide. researchgate.netmdpi.com This head-to-tail cyclization is a rare and complex post-translational modification. frontiersin.org Following the cleavage of the leader peptide, a specific enzymatic machinery catalyzes the formation of this intramolecular peptide bond, resulting in the mature, circular, and highly stable AS-48 molecule. researchgate.netasm.org The exact enzymatic mechanism responsible for this cyclization is not yet fully understood, but it is a key area of ongoing research. researchgate.netfrontiersin.org The circular nature of AS-48 contributes significantly to its remarkable stability against proteases, extreme pH, and high temperatures. researchgate.net

Role of Specific Amino Acid Residues in Circularization Efficiency

The formation of the characteristic head-to-tail peptide bond in this compound is a critical post-translational modification that is highly dependent on the specific amino acid residues at the N- and C-termini of the propeptide. Mutagenesis studies have been instrumental in elucidating the roles of these key residues in the efficiency of the circularization process. researchgate.net

The properties of the terminal residues are paramount for the cyclization reaction. mdpi.com Research has shown that the N-terminal Methionine (Met1) and the C-terminal Tryptophan (Trp70) are crucial for efficient ligation. Substitution of the N-terminal Met1 with Alanine (B10760859) (Ala) was found to significantly decrease the efficiency of circularization. In contrast, when the C-terminal Trp70 was substituted with Ala, the outcome was a mix of both the correctly circularized bacteriocin and a linear, unprocessed form of the peptide. mdpi.com This indicates that while both terminal residues are involved in the recognition and catalysis by the maturation machinery, the N-terminal residue appears to be more critical for the reaction to proceed effectively. researchgate.netmdpi.com

These findings underscore the high specificity of the enzymatic machinery responsible for circularization, which recognizes not just the termini but the specific chemical nature of the amino acid side chains.

Table 1: Effects of Terminal Amino Acid Substitution on AS-48 Circularization

Original Residue Position Substitution Observed Outcome on Circularization Reference
Methionine 1 (N-terminus) Alanine Significantly lowered efficiency mdpi.com

Biosynthetic Machinery and Protein Components

The production of active AS-48 requires the coordinated action of a suite of proteins encoded by the as-48 gene cluster. These components are responsible for the processing, circularization, and secretion of the bacteriocin. The full expression of AS-48 and the producer cell's immunity depend on at least ten genes (as-48A, B, C, C₁, D, D₁, E, F, G, and H), which encode the structural peptide and the biosynthetic machinery. oup.comnih.gov

Role of ABC Transporters in Secretion

The as-48 gene cluster encodes two distinct ATP-binding cassette (ABC) transporters that play essential, non-redundant roles in the biosynthesis and immunity of the bacteriocin. nih.govmdpi.com

The first transporter, encoded by as-48C₁D, is primarily responsible for the secretion of the newly synthesized and matured AS-48 molecule out of the producer cell. nih.govcsic.es It is believed that this transporter, possibly in conjunction with other proteins like As-48B, forms a specific pore for the export of the circular peptide. csic.es This transporter also contributes a basal level of immunity to the producer cell. csic.es

The second transporter is a multicomponent system encoded by the genes as-48EFGH. nih.govcsic.es The primary function of the As-48EFGH complex is to provide self-protection to the producer cell by actively pumping out any external AS-48 molecules that might be present in the environment, thus functioning as a dedicated immunity mechanism. csic.es This role is distinct and cannot be fulfilled by the As-48C₁D transporter. csic.es

Involvement of DUF95 Protein Family in Circularization

A key component of the biosynthetic machinery for circular bacteriocins is a membrane protein belonging to the DUF95 (Domain of Unknown Function 95) superfamily, which has more recently been classified as related to the sporulation protein SpoIIM. In the AS-48 gene cluster, this protein is As-48C. researchgate.net While the precise mechanism is still under investigation, it is widely presumed that this protein is a central part of the complex that performs the circularization reaction. researchgate.net

It is speculated that several proteins, including the DUF95/SpoIIM family protein (As-48C), an ATPase (As-48D), and other membrane proteins (like As-48B and As-48C₁), form a membrane-located complex. researchgate.net This complex may couple the final maturation step of circularization with the export of the bacteriocin across the cell membrane. csic.esresearchgate.net

Table 2: Key Protein Components in AS-48 Biosynthesis

Gene(s) Protein Component(s) Family/Type Primary Function Reference
as-48A As-48A Prepeptide Structural precursor of this compound oup.comnih.gov
as-48C₁D As-48C₁D ABC Transporter Secretion of mature AS-48; basal immunity nih.govcsic.es
as-48EFGH As-48EFGH ABC Transporter Dedicated self-immunity (efflux pump) csic.es
as-48C As-48C DUF95/SpoIIM Presumed involvement in the circularization reaction researchgate.net
as-48B As-48B Membrane Protein Essential for AS-48 biogenesis; may form part of the secretion pore csic.es

Regulation of Biosynthesis

The expression of the as-48 genes is a complex process involving transcriptional and post-transcriptional control mechanisms to ensure that the potent bacteriocin is produced efficiently without causing self-harm.

Quorum Sensing Systems in Bacteriocin Production

The production of many class II bacteriocins is regulated by a dedicated three-component quorum-sensing (QS) system, which typically includes an inducing peptide, a histidine kinase, and a response regulator. mdpi.com This system allows bacteriocin production to be coupled to cell density. mdpi.com

However, the as-48 gene cluster itself does not appear to contain genes for a dedicated regulatory system of this type. plos.org Instead, the genetic determinants for AS-48 are located on a conjugative, pheromone-responsive plasmid. oup.complos.orgnih.gov Pheromones are the signaling molecules used in the quorum-sensing systems of Enterococcus faecalis to regulate the transfer of plasmids. This suggests that the regulation of AS-48 production is likely integrated with the host's broader QS network that controls plasmid conjugation, rather than being governed by a bacteriocin-specific QS circuit.

Transcriptional Activation by Response Regulators

The transcriptional landscape of the as-48 cluster is organized into at least two primary polycistronic operons: as-48ABC and as-48C₁DD₁EFGH. plos.orgnih.gov The expression of these operons is driven by several distinct promoters. Studies have identified three functional promoters: PA, PD1, and P2(2). nih.gov The PA promoter is located upstream of the structural gene as-48A and directs the transcription of the as-48ABC operon. nih.govnih.gov The PD1 promoter is an internal promoter that drives the expression of the immunity genes, including the as-48EFGH ABC transporter. nih.govresearchgate.net

A unique and critical feature of AS-48 regulation occurs at the post-transcriptional level. nih.govcsic.es The mRNA transcript of the as-48ABC operon contains a long inverted repeat sequence that forms a stable secondary structure (a hairpin loop) located in the intergenic region between the as-48A and as-48B genes. nih.govcsic.es This structure is subject to endonucleolytic processing, which effectively uncouples the translation of the As-48A prepeptide from the As-48B and As-48C proteins. nih.gov This processing mechanism is believed to be crucial for controlling the relative amounts of each protein component, ensuring an optimal stoichiometry for the efficient assembly and function of the biosynthetic machinery. plos.org

Recombinant Production Strategies for this compound

The production of this compound outside of its native Enterococcus producers presents significant challenges due to its complex circular structure, which requires specific post-translational modification. acs.org Native production yields can be low, and the genetic determinants are complex, hindering straightforward transfer and expression in other industrially relevant bacteria. nih.govmdpi.com Consequently, research has focused on developing robust and scalable recombinant production strategies that separate the synthesis of the linear precursor from the final cyclization step. These hybrid approaches, which combine in vivo heterologous expression with in vitro enzymatic reactions, offer a promising pathway to overcome the limitations of both natural fermentation and total chemical synthesis. acs.orgnih.gov

Expression in Heterologous Hosts (e.g., Escherichia coli)

Escherichia coli is a widely used host for recombinant protein production due to its rapid growth and well-understood genetics. However, achieving high-level expression of the AS-48 precursor has been historically difficult. acs.org Early attempts to express linear or permuted variants of AS-48 in E. coli, either with or without fusion tags, often resulted in low yields, protein aggregation, or products with minimal biological activity. acs.orgresearchgate.net Similarly, efforts to transfer the entire AS-48 gene cluster to other "safe" lactic acid bacteria, such as Lactococcus and Lactobacillus species, failed to yield detectable amounts of the bacteriocin. nih.gov

Recent breakthroughs have led to the development of a successful platform for the high-yield production of the linear AS-48 precursor in E. coli. acs.orgacs.org This strategy involves expressing the precursor peptide with fusion tags and specific C-terminal extensions that enhance solubility and expression levels. acs.org One successful approach utilized the E. coli BL21 (DE3) pLysS strain for protein expression, with gene induction carried out using isopropyl β-D-thiogalactoside (IPTG). acs.org A key finding was that the addition of C-terminal motifs, such as LE and LEKKK, significantly improved the expression yield of the precursor peptide. acs.orgacs.org This total biosynthesis platform, which combines recombinant expression with subsequent enzymatic cyclization, has successfully produced bioactive, cyclic AS-48 at yields of 10–20 mg per liter of culture. acs.orgacs.org The use of a fusion partner is considered a critical strategy to prevent the cellular proteolysis of misfolded cationic peptides. researchgate.net

Table 1: Heterologous Expression of this compound Precursor in E. coli
Host StrainExpression StrategyKey FindingsResulting Yield (Final Cyclic Product)Reference
E. coli BL21 (DE3) pLysSExpression of linear precursor with fusion tags and C-terminal motifs (LE or LEKKK).C-terminal motifs significantly enhanced the expression yield of the soluble precursor. The strategy overcame previous issues of aggregation and low activity.10-20 mg/L acs.org, acs.org
E. coliExpression of linear or permuted variants.Attempts resulted in low activity or aggregation of the product in the precipitate.Low / Inactive acs.org
Lactic Acid Bacteria (Lactococcus, Lactobacillus)Transformation with vectors containing the as-48 gene cluster.Heterologous production failed; no detectable bacteriocin was produced.None detected nih.gov

In Vitro Enzymatic Cyclization using Ligases (e.g., Butelase-1)

The final and crucial step in producing active AS-48 from its recombinantly expressed linear precursor is the head-to-tail macrocyclization. This has been efficiently achieved using in vitro enzymatic methods, most notably with the ligase Butelase-1. acs.orgnih.gov Butelase-1 is a hyperactive asparaginyl endopeptidase (AEP) isolated from the tropical plant Clitoria ternatea. frontiersin.orguva.nl It functions as a peptide ligase that recognizes a specific C-terminal recognition sequence (Asx-His-Val) on the linear precursor peptide. frontiersin.orguva.nl The enzyme cleaves the peptide bond between the asparagine (Asn) or aspartic acid (Asp) and the histidine (His) residue, forming a thioester acyl-enzyme intermediate. uva.nlnih.gov This intermediate is then resolved by a nucleophilic attack from the N-terminal amine of the same peptide, resulting in the formation of a native peptide bond and the release of the cyclized product. uva.nl A major advantage of this process is that the His-Val dipeptide is cleaved off, making the reaction "traceless" as no part of the recognition motif remains in the final circular bacteriocin. frontiersin.org

The chemoenzymatic synthesis of AS-48 using Butelase-1 has been well-documented. nih.govfrontiersin.org In these protocols, the linear precursor is first synthesized and purified. Because the precursor can be highly hydrophobic, a refolding step is often necessary to bring the N- and C-termini into close proximity for efficient cyclization. frontiersin.org This is typically achieved by dissolving the peptide in denaturants like 8 M urea (B33335) or 6 M guanidinium (B1211019) hydrochloride, followed by dialysis. frontiersin.org The Butelase-1-mediated cyclization is remarkably efficient; for AS-48, the reaction can be completed in as little as one hour at 37°C, achieving yields of up to 85%. frontiersin.org The resulting biosynthetic AS-48 has been shown to have a secondary structure and antimicrobial activity comparable to the native molecule. acs.org

Table 2: In Vitro Enzymatic Cyclization of AS-48 Precursor
EnzymeMechanismTypical Reaction ConditionsReaction TimeCyclization YieldReference
Butelase-1Recognizes C-terminal Asx-His-Val motif, cleaves off His-Val, and ligates the N- and C-termini.Peptide concentration: 50 μM; Peptide:Enzyme ratio: 100:1; Buffer: Sodium phosphate (B84403) (20 mM, pH 6.0) with 1 mM EDTA; Temperature: 37°C.~1 hour~85% frontiersin.org

Compound and Gene List

NameType
AlanineAmino Acid
AsparagineAmino Acid
Aspartic acidAmino Acid
This compoundPeptide
Butelase-1Enzyme (Ligase)
EDTAChemical (Chelator)
Guanidinium hydrochlorideChemical (Denaturant)
HistidineAmino Acid
Isopropyl β-D-thiogalactoside (IPTG)Chemical (Inducer)
PhenylalanineAmino Acid
Sodium phosphateChemical (Buffer)
TryptophanAmino Acid
UreaChemical (Denaturant)
ValineAmino Acid
as-48AGene
as-48BGene
as-48CGene
as-48D1Gene
as-48BCGene Cluster
as-48ABCC1DD1EFGHGene Cluster

Mechanisms of Antimicrobial Action at the Molecular and Cellular Level

Primary Target: Bacterial Cytoplasmic Membrane Permeabilization

The fundamental mechanism of action for Bacteriocin (B1578144) AS-48 is the permeabilization of the bacterial cytoplasmic membrane. mdpi.comnih.gov This cationic peptide inserts itself into the bacterial membrane, leading to the formation of pores and the dissipation of the proton motive force, which is crucial for cellular energy production and transport processes. nih.govnih.gov The consequence of this membrane disruption is the leakage of essential ions and small molecules, culminating in cell death. nih.govnih.govwikipedia.org

The initial step in the interaction of Bacteriocin AS-48 with the target cell is mediated by electrostatic forces. nih.govnih.gov Being a strongly basic molecule with a high isoelectric point (pI ~10.5), AS-48 possesses a significant net positive charge. nih.govpnas.org This positive charge is not uniformly distributed; instead, the basic residues are clustered, creating a distinct positively charged patch on the molecule's surface. nih.govnih.gov

This cationic nature facilitates the initial attraction and binding of AS-48 to the negatively charged components of the bacterial cell envelope. oup.com Bacterial cytoplasmic membranes are rich in anionic phospholipids (B1166683), such as phosphatidylglycerol, which provide a net negative charge to the membrane surface. pnas.orgnih.gov The electrostatic attraction between the positively charged bacteriocin and the anionic phospholipids is a critical prerequisite for its antimicrobial activity. nih.govnih.gov This interaction concentrates the bacteriocin molecules at the membrane surface, setting the stage for subsequent disruptive events. nih.govrcsb.org

Table 1: Key Residues and Regions Involved in Electrostatic Interactions
Structural ElementKey Residues/CharacteristicsFunctional SignificanceReferences
Positively Charged PatchClustering of basic residues (Lysine, Arginine)Mediates initial electrostatic attraction to the negatively charged bacterial membrane. nih.govnih.gov
Helices α4 and α5Location of the clustered basic residues.Forms the primary site of interaction with anionic phospholipids. nih.gov
High Isoelectric Point (pI ~10.5)Overall net positive charge of the molecule.Drives the accumulation of AS-48 at the membrane surface. nih.govpnas.org

Following the initial electrostatic binding, this compound inserts into the hydrophobic core of the lipid bilayer. nih.govpnas.org This process is thought to be driven by hydrophobic interactions between the nonpolar residues of the bacteriocin and the fatty acyl chains of the membrane phospholipids. nih.gov While the initial attraction is electrostatic, the subsequent insertion and destabilization of the membrane are facilitated by the amphipathic nature of the AS-48 molecule. nih.govrug.nl The insertion of the peptide into the membrane is a crucial step that disrupts the normal packing of the lipid molecules, leading to a loss of membrane integrity. nih.govnih.gov

The insertion of this compound molecules into the cytoplasmic membrane culminates in the formation of pores. nih.govnih.govwikipedia.org These pores are approximately 0.7 nm in diameter and are not highly specific, allowing for the passage of various small molecules and ions. nih.gov The formation of these pores effectively short-circuits the membrane, leading to the dissipation of the proton motive force (PMF), which is comprised of both the membrane potential (ΔΨ) and the pH gradient (ΔpH). nih.govnih.gov The collapse of the PMF is a critical event, as it halts essential cellular processes that are dependent on this energy source, such as ATP synthesis and active transport. pnas.orgnih.gov

Table 2: Characteristics of AS-48 Induced Pores
ParameterDescriptionConsequenceReferences
Pore SizeApproximately 0.7 nm in diameter.Allows leakage of ions and small solutes. nih.gov
MechanismFormation of non-specific pores.Disruption of membrane integrity. nih.gov
Primary EffectDissipation of the proton motive force (PMF).Cessation of energy-dependent cellular functions. nih.govnih.gov

The formation of pores directly leads to the leakage of intracellular ions, such as potassium (K+), and other small solutes from the cytoplasm. nih.govnih.govwikipedia.org This uncontrolled efflux of essential components disrupts the cell's osmotic balance and internal environment. The loss of the electrochemical gradients across the membrane, coupled with the depletion of intracellular ATP, ultimately leads to the cessation of metabolic activity and cell death. nih.govwikipedia.orgmdpi.com

The "molecular electroporation" model has been proposed to explain the mechanism by which this compound permeabilizes the bacterial membrane. nih.govpnas.org According to this model, the binding of the highly positively charged AS-48 molecules to the membrane surface creates a strong localized electric field across the lipid bilayer. pnas.org When a sufficient density of the bacteriocin accumulates, this electric field can reach a critical threshold, leading to the transient formation of pores in the membrane. nih.govpnas.org This process is analogous to the physical method of electroporation, but on a molecular scale. This model suggests that the initial binding and accumulation of the charged peptide are sufficient to destabilize the membrane and allow for its own insertion. nih.gov

Oligomerization and Conformational Changes during Membrane Interaction

The antimicrobial activity of this compound is also associated with changes in its oligomeric state and conformation upon interacting with the bacterial membrane. In aqueous solution, AS-48 can exist as dimers. nih.govresearchgate.net Crystallographic studies have revealed two different dimeric forms, termed DF-I (dimer form I) and DF-II (dimer form II). nih.govnih.gov

DF-I is considered the water-soluble, inactive form, where the protomers are associated through hydrophobic interactions. nih.govnih.gov Upon encountering the negatively charged membrane surface, it is proposed that the DF-I dimer undergoes a significant conformational change. nih.gov This transition involves the dissociation of the DF-I dimer and a subsequent re-association into the membrane-bound DF-II state. nih.govresearchgate.net In the DF-II conformation, the interaction between the protomers is mediated by hydrophilic contacts, and a hydrophobic surface is exposed, which facilitates insertion into the lipid bilayer. nih.gov This model suggests a transition from a water-soluble dimer to a membrane-inserted state, driven by the interaction with the target membrane. rcsb.orgresearchgate.net This conformational flexibility and ability to oligomerize are likely key features that contribute to the potent membrane-disrupting activity of this compound.

Dimer Dissociation and Re-association at the Membrane Interface

The bactericidal action of AS-48 is initiated by an electrostatically driven approach of its inactive, water-soluble dimeric form towards the bacterial membrane. nih.gov Upon contact with the lipid bilayer, this dimer dissociates. researchgate.net This dissociation is a prerequisite for the subsequent insertion of the monomeric protein into the membrane, a process driven by hydrophobic interactions. nih.govresearchgate.net

Studies on AS-48 variants have illuminated the importance of this mechanism. For instance, a double mutant, AS-48G13K/L40K, exhibited significantly reduced antibacterial activity. This decrease was attributed to a 12-fold lower membrane affinity and the stabilization of the inactive water-soluble dimer. nih.gov This finding underscores that the transition from a dimeric to a monomeric state at the membrane interface is a critical step for its antimicrobial function. nih.govresearchgate.net The initial interaction is governed by the attraction of the positively charged bacteriocin to the negatively charged components of the target cell membrane. researchgate.net

Structural Rearrangements from Water-Soluble to Membrane-Bound Conformations

This compound undergoes significant structural rearrangements as it transitions from its water-soluble state to its membrane-bound form. nih.gov In aqueous solution, AS-48 exists as a dimer, often referred to as DF-I. nih.gov This form is characterized by hydrophobic interactions mediating the association of the two protomers. nih.gov The crystal structure of AS-48 reveals a globular bundle of five alpha-helices enclosing a hydrophobic core. researchgate.net

Upon reaching the membrane surface, a transition to a membrane-bound state, termed DF-II, is proposed to occur. nih.govnih.gov This transition involves a significant conformational change where the hydrophobic surfaces, previously shielded within the water-soluble dimer, become exposed to interact with the hydrophobic core of the lipid bilayer. nih.govnih.gov This rearrangement allows the peptide to insert itself into the membrane, leading to the formation of pores approximately 0.7 nm in size, which disrupts the proton motive force and causes cell death. researchgate.netnih.gov The acidic environment at the membrane surface is thought to facilitate this process by protonating specific glutamic acid residues, which destabilizes the water-soluble DF-I form and promotes interaction with membrane phospholipids. nih.gov

Interactions with Intracellular Targets in Specific Pathogens

While the primary mode of action for AS-48 against bacteria is membrane permeabilization, its activity against certain eukaryotic pathogens, such as trypanosomatids, involves interactions with intracellular targets.

Activity against Trypanosomatids (e.g., Leishmania)

This compound has demonstrated significant leishmanicidal activity, proving lethal to both the extracellular promastigote and the intracellular amastigote forms of the parasite at low micromolar concentrations. nih.govresearchgate.net It is effective against various Leishmania species, including Leishmania donovani and Leishmania pifanoi. ugr.es The 50% inhibitory concentration (IC50) for L. donovani promastigotes is approximately 3.9 µM, while for L. pifanoi axenic amastigotes, it is around 10.2 µM. ugr.es Notably, AS-48 can reduce the parasite burden in infected macrophages by nearly 90% at a concentration of 7.0 µM, a rare capability for bacteriocins without encapsulation. nih.gov This suggests that AS-48 can effectively reach and eliminate the parasites residing within host cells. nih.gov

Evidence of Mitochondrial Dysfunctionality and ROS Production in Parasites

The mechanism of action of AS-48 against Leishmania extends beyond simple membrane disruption and involves inducing severe mitochondrial dysfunction. researchgate.net Confocal microscopy has shown that fluoresceinated AS-48 causes mitochondrial depolarization within the parasite. researchgate.net This disruption of the mitochondrial membrane potential is a key event in its leishmanicidal action. researchgate.net

Furthermore, treatment with AS-48 leads to the production of reactive oxygen species (ROS) within the parasites. researchgate.netresearchgate.net The generation of ROS, which are highly reactive and toxic molecules, contributes significantly to the oxidative damage of cellular components and ultimately leads to the parasite's death. This combined effect of mitochondrial depolarization and increased ROS production points to a multi-faceted attack on the parasite's energy metabolism and internal cellular integrity. researchgate.net

Intracellular Accumulation and Proposed Mechanisms in Parasites

Unlike its action on bacteria, AS-48 appears to enter Leishmania cells to exert its effects. The uptake of AS-48 into L. donovani promastigotes is significantly inhibited at low temperatures (4°C), which supports an active uptake mechanism like endocytosis rather than direct translocation across the plasma membrane. nih.gov Once inside, fluoresceinated AS-48 has been visualized accumulating within the parasites. researchgate.net

The proposed mechanism suggests a "mixed" leishmanicidal action that combines partial permeabilization of the plasma membrane with attacks on intracellular targets, with the mitochondrion being of particular importance. researchgate.netugr.es After initial pore formation grants access to the cytoplasm, the bacteriocin targets the mitochondria. ugr.es It is also hypothesized that the cationic nature of AS-48 may lead to its privileged accumulation within the parasitophorous vacuole of infected macrophages, facilitating its attack on the intracellular amastigotes. nih.gov

Kinetics of Bactericidal Activity

The bactericidal action of this compound follows a multi-hit kinetic mechanism. nih.gov This implies that more than one molecule of the bacteriocin is required to inactivate a single bacterial cell. However, the number of molecules needed is remarkably low, estimated to be no more than 10 for sensitive Enterococcus faecalis cells. nih.gov

The interaction begins with a reversible stage, as shortly after the addition of the bacteriocin, its action can be neutralized by substances like cardiolipin (B10847521) or trypsin. nih.gov This indicates an initial, non-permanent binding to the cell surface. However, after prolonged incubation, this interaction becomes irreversible, leading to cell death. nih.gov The production of bacteriocins like AS-48 is often associated with the primary metabolism of the producing bacterium, with peak activity typically observed during the mid-exponential growth phase. researchgate.net However, specific bacteriocin production can be stimulated under unfavorable growth conditions, suggesting a complex regulation linked to the physiological state of the producer. researchgate.net

Multi-Hit Kinetic Mechanism

The antimicrobial action of this compound is characterized by a multi-hit kinetic mechanism, which posits that multiple bacteriocin molecules must interact with a target cell to cause its inactivation. nih.gov Early kinetic studies conducted on sensitive Enterococcus faecalis S-47 cells revealed that a surprisingly low number of AS-48 molecules, estimated to be no more than 10, are required to render a single bacterial cell nonviable. nih.gov This initial interaction is a reversible stage; shortly after the addition of the bacteriocin, its bactericidal effect can be neutralized by substances like bovine heart cardiolipin or the enzyme trypsin. nih.gov However, this neutralization is not possible after the bacteriocin has been incubated with the cells for a prolonged period, indicating a transition to an irreversible stage of action. nih.gov A similar multi-hit kinetic model was observed in studies with Escherichia coli K-12, although significantly higher concentrations of AS-48 were needed to achieve a substantial reduction in viable cells compared to Gram-positive bacteria. nih.gov

Rapid Bioenergetic Collapse in Sensitive Cells

A primary mode of action for this compound is the disruption of the cytoplasmic membrane in susceptible bacteria. pnas.org This cationic peptide inserts itself into the bacterial membrane, where it forms pores approximately 0.7 nm in size. nih.gov The formation of these pores leads to a permeabilization of the membrane, causing the leakage of ions. pnas.orgwikipedia.org This uncontrolled ion flow results in the dissipation of the proton motive force, which is essential for cellular energy production and transport processes. pnas.orgresearchgate.net The ultimate consequence of this membrane potential collapse is a rapid loss of cell viability, leading to cell death. pnas.orgwikipedia.org This mechanism is bactericidal rather than bacteriolytic, meaning it kills the cells without necessarily causing their complete lysis or rupture. nih.gov

Role of Specific Residues in Antimicrobial Activity (e.g., Glutamic Acid Residues)

The specific arrangement of amino acid residues in the three-dimensional structure of AS-48 is critical for its antimicrobial function. The molecule's structure is a compact, globular bundle of five alpha-helices. oup.com A notable feature is a hypothetical plane formed by the alpha-carbon atoms of four glutamic acid residues (E4, E20, E49, and E58). oup.comnih.gov This plane effectively segregates a patch of positively charged residues from the hydrophobic and uncharged surface residues of the bacteriocin. oup.comnih.gov

To investigate the importance of these glutamic acid residues, site-directed mutagenesis studies were performed where each was replaced with alanine (B10760859). The results indicated that the specific spatial location of these residues is more crucial for bactericidal activity than their negative charge. oup.comnih.gov While altering the net charge did not significantly affect activity at high bacteriocin concentrations, the minimum inhibitory concentration (MIC) values showed that three of the four mutations resulted in weaker activity against most Gram-positive bacteria tested. nih.gov Specifically, the E20A mutant retained activity almost comparable to the wild-type AS-48, whereas replacing glutamic acid at positions 4, 49, and 58 had a more detrimental effect, leading to higher MIC values. nih.govacs.org These findings suggest that the precise positioning of these residues influences interactions with neighboring residues and the solvent, which in turn affects the protein's stability and its specific activity against different target organisms. oup.comnih.gov

AS-48 Variant Residue Change Observed Effect on Antimicrobial Activity
Wild-type AS-48NoneStandard high activity against susceptible bacteria.
E4AGlutamic Acid at position 4 replaced by AlanineWeaker activity against the majority of Gram-positive bacteria tested; MIC values two- to ten-fold higher than wild-type. nih.gov
E20AGlutamic Acid at position 20 replaced by AlanineRemained almost as active as wild-type AS-48 against most Gram-positive bacteria. nih.govacs.org
E49AGlutamic Acid at position 49 replaced by AlanineWeaker activity against the majority of Gram-positive bacteria tested; MIC values two- to ten-fold higher than wild-type. nih.gov
E58AGlutamic Acid at position 58 replaced by AlanineWeaker activity against the majority of Gram-positive bacteria tested; MIC values two- to ten-fold higher than wild-type. nih.gov

Antimicrobial Spectrum and Scope of Activity

Broad-Spectrum Activity against Gram-Positive Bacteria

Bacteriocin (B1578144) AS-48 demonstrates potent activity against a wide array of Gram-positive bacteria. pnas.orgasm.org Its efficacy extends to numerous foodborne pathogens and clinically relevant species. ugr.esresearchgate.net The peptide's cationic and amphipathic nature facilitates its interaction with the negatively charged components of bacterial cell membranes, leading to depolarization and cell death. pnas.orgasm.org This broad-spectrum activity has positioned AS-48 as a subject of extensive research for its potential applications in both food preservation and clinical therapy. ugr.esbohrium.com Unlike many other bacteriocins, AS-48 can also inhibit a number of Gram-negative bacteria, although its primary strength lies in its action against Gram-positive organisms. pnas.orgnih.gov

Inhibition of Listeria monocytogenes

Listeria monocytogenes, a significant foodborne pathogen, is highly susceptible to bacteriocin AS-48. nih.govmdpi.com Research has shown that AS-48 exerts a bactericidal and bacteriolytic effect on L. monocytogenes, effectively depleting the membrane's electrical potential and pH gradient. nih.gov Concentrations as low as 0.1 µg/mL have been found to inhibit L. monocytogenes in broth cultures. mdpi.com The antilisterial activity of AS-48 is evident even at refrigeration temperatures, although the bactericidal effects are more pronounced at higher temperatures. nih.gov

In various food models, AS-48 has demonstrated significant efficacy. For example, in a meat sausage model, the addition of AS-48 led to the reduction of viable L. monocytogenes to undetectable levels within 6 to 9 days. mdpi.com Similarly, immersion of fresh vegetables like alfalfa and soybean sprouts in solutions containing AS-48 (25 µg/ml) resulted in a substantial reduction of Listeria counts by approximately 2.0 to 2.4 log CFU/g. nih.gov During storage, viable Listeria counts on these treated vegetables were reduced to below detection limits. nih.gov The combination of AS-48 with other preservatives, such as nitrites or organic acids, can further enhance its inhibitory effect against L. monocytogenes in food systems. mdpi.comnih.gov

Food ProductAS-48 ConcentrationObserved EffectReference
Meat SausageNot specifiedViable L. monocytogenes not detected after 6-9 days. mdpi.com
Alfalfa and Soybean Sprouts25 µg/ml~2.0-2.4 log CFU/g reduction in Listeria counts. nih.gov
Cooked Ham20, 40, and 60 µg/gActive against L. monocytogenes but did not prevent regrowth over 60 days. mdpi.com

Activity against Bacillus cereus and Other Bacillus Species

This compound exhibits significant bactericidal activity against both mesophilic and psychrotrophic strains of Bacillus cereus across a wide pH range. nih.govresearchgate.net It has been shown to completely inhibit the growth and enterotoxin production of enterotoxin-producing strains of B. cereus at concentrations of 7.5 μg/ml. nih.gov Even at subinhibitory concentrations, AS-48 can markedly decrease enterotoxin production and delay sporulation. nih.gov While AS-48 does not directly affect the viability or germination of B. cereus spores, it is effective at killing the vegetative cells that emerge after germination. frontiersin.org

In food applications, AS-48 has proven effective in controlling Bacillus species. In ready-to-eat vegetable soups and purees, a concentration of 10 µg/ml of AS-48 was sufficient to completely inhibit B. cereus for up to 30 days at various storage temperatures. nih.gov Other Bacillus species, such as Bacillus macroides, and even more resistant genera like Paenibacillus, have also been shown to be susceptible to AS-48, although sometimes requiring higher concentrations for complete inactivation. nih.govresearchgate.net

Efficacy against Staphylococcus aureus (including MDR strains)

Staphylococcus aureus, including multidrug-resistant (MDR) strains like methicillin-resistant S. aureus (MRSA), is susceptible to this compound. frontiersin.orgnih.gov Studies have demonstrated that AS-48 is active against all tested clinical isolates of S. aureus, irrespective of their genotype, antimicrobial resistance profile, or capacity to form biofilms. nih.govnih.gov The minimum inhibitory concentrations (MICs) for clinical S. aureus isolates, including MRSA strains, have been reported to range from 3 to 16 mg/l. frontiersin.org Interestingly, some research indicates that MRSA strains may be slightly more sensitive to AS-48 than methicillin-susceptible strains. nih.gov

The activity of AS-48 against S. aureus can be enhanced when used in combination with other antimicrobial agents. For instance, its efficacy is increased in the presence of the enzyme lysozyme (B549824). nih.gov In food systems, such as a meat sausage model, AS-48 has been shown to inhibit the proliferation of S. aureus. mdpi.com The combination of enterocin (B1671362) AS-48 with phenolic compounds has also been highlighted as particularly effective against S. aureus. researchgate.net

Strain TypeAS-48 Concentration (MIC)Key FindingReference
100 Clinical Isolates3 to 16 mg/lAll strains were susceptible, regardless of resistance profile. frontiersin.org
MRSA strainsAverage of 7.086 ± 0.62 mg/LSlightly more sensitive than non-MRSA strains. nih.gov
MRSA and MSSA strainsNot specifiedSynergistic activity observed with certain biocides. frontiersin.org

Inhibition of Enterococcus species (e.g., uropathogenic strains)

This compound is also effective against various Enterococcus species, which is noteworthy as it is produced by a strain of Enterococcus faecalis. mdpi.com This includes activity against uropathogenic strains of Enterococcus that are often associated with urinary tract infections (UTIs). nih.govnih.gov Research on Enterococcus strains isolated from UTIs has shown that AS-48 is active at concentrations below 10 mg/L, even against strains that are resistant to multiple antibiotics. nih.govnih.gov The average MIC of AS-48 against these uropathogenic enterococci was found to be 3.1 ± 1 mg/L. nih.gov

A significant finding is the synergistic effect of AS-48 when combined with antibiotics commonly used to treat UTIs. nih.govresearchgate.net This synergy can lead to a substantial reduction in the MIC of the antibiotic, in some cases by as much as 100-fold. nih.govnih.gov This suggests that AS-48 could potentially be used to enhance the efficacy of existing antibiotic treatments against resistant Enterococcus infections. researchgate.net

Activity against Mycobacterium tuberculosis and Nontuberculous Mycobacteria

This compound has demonstrated activity against Mycobacterium tuberculosis, including the H37Rv strain and other reference and clinical strains. asm.orgnih.gov It is also effective against some nontuberculous mycobacteria (NTM). asm.orgnih.gov The MIC of AS-48 against M. tuberculosis has been reported to be 64 μg/ml, and it exhibits bactericidal activity against both replicating and non-replicating cells. nih.govresearchgate.net

The antimycobacterial action of AS-48 is significantly enhanced when used in combination with other agents. A synergistic interaction has been observed with lysozyme and with ethambutol (B1671381), a first-line antituberculosis drug. asm.orgnih.gov This synergistic effect is also apparent in M. tuberculosis-infected macrophages. asm.org For certain NTM species, such as Mycobacterium xenopi and Mycobacterium gordonae, AS-48 shows high activity with MIC values below 2 μg/ml. nih.gov However, other species like Mycobacterium lentiflavum are less susceptible. nih.gov

Effects on Propionibacterium acnes

Propionibacterium acnes (now known as Cutibacterium acnes), a bacterium implicated in the pathogenesis of acne vulgaris, is susceptible to this compound. frontiersin.orgpeerj.com Studies have shown that AS-48 has significant bactericidal activity against numerous clinical isolates of P. acnes, including those that are resistant to common antibiotics used in acne treatment. peerj.comresearchgate.net The MIC of AS-48 against these clinical isolates ranges from 0.62 to 2.5 mg/l. frontiersin.org

The antimicrobial activity of AS-48 against P. acnes is notably enhanced when combined with lysozyme. researchgate.netnih.gov This combination leads to a significant reduction in the MIC of AS-48 and has been shown to be effective in disrupting the architecture of P. acnes biofilms. nih.govresearchgate.net The co-formulation of AS-48 and lysozyme is being considered as a potential topical treatment for dermatological conditions like acne. researchgate.netnih.gov

Activity against Gram-Negative Bacteria

The inherent structural differences in the cell envelopes of Gram-negative bacteria present a significant challenge to the antimicrobial action of this compound.

Limited Activity Due to Outer Membrane Barrier

This compound generally exhibits limited activity against Gram-negative bacteria. frontiersin.org This reduced sensitivity is primarily attributed to the protective nature of the bacterial outer membrane, which functions as a permeability barrier. frontiersin.orgresearchgate.net This outer layer obstructs the bacteriocin from reaching its primary target, the cytoplasmic membrane. frontiersin.orgmdpi.com Studies have shown that Gram-negative strains are often about ten times less sensitive to enterocin AS-48 than Gram-positive bacteria. nih.gov For instance, intact cells of Salmonella choleraesuis LT2 are not susceptible to AS-48 at a neutral pH. asm.org However, when the outer membrane is removed to form spheroplasts, these cells become very sensitive to the bacteriocin, confirming the outer membrane's protective role. mdpi.comasm.org

Enhanced Sensitivity in Combination with Outer-Membrane Permeabilizing Agents

The intrinsic resistance of Gram-negative bacteria to AS-48 can be overcome by combining the bacteriocin with agents that disrupt or permeabilize the outer membrane. frontiersin.orgmdpi.com The sensitivity of these bacteria increases dramatically when AS-48 is used in conjunction with physical treatments like sublethal heat or chemical agents. mdpi.comnih.gov

Outer-membrane permeabilizing agents that have shown synergistic effects include:

Chelating agents: Compounds like ethylenediaminetetraacetic acid (EDTA) and sodium tripolyphosphate (STPP) can destabilize the outer membrane, rendering cells susceptible to AS-48. mdpi.comnih.gov The combination of AS-48 with EDTA has been shown to be effective against E. coli and Salmonella. asm.org

pH adjustments: The activity of AS-48 against Gram-negative bacteria can be significantly influenced by pH. For example, Salmonella cells become sensitive to AS-48 at an acidic pH of 4.0 or an alkaline pH of 9.0, whereas no activity is observed at neutral pH. asm.orgnih.gov

Other chemical compounds: The bactericidal activity against Gram-negative pathogens on food products like soybean sprouts was greatly enhanced when AS-48 was combined with substances such as polyphosphoric acid, lactic acid, and peracetic acid. researchgate.net

This "hurdle" approach, where AS-48 is combined with other antimicrobial barriers, allows for effective inhibition of Gram-negative bacteria at lower bacteriocin concentrations. asm.orgnih.gov

Inhibition of Specific Gram-Negative Pathogens (Escherichia coli, Salmonella enterica, Yersinia enterocolitica, Shigella spp.)

When combined with outer-membrane disruptive agents, this compound effectively inhibits several key Gram-negative foodborne pathogens. frontiersin.orgnih.gov Combined treatments have demonstrated significant reductions in the populations of Escherichia coli O157:H7, Salmonella enterica, Yersinia enterocolitica, and Shigella species in various food models. frontiersin.orgresearchgate.net For instance, a combination of AS-48 (25 µg/ml) and polyphosphoric acid (0.1% to 2.0%) significantly reduced or inhibited the growth of these pathogens on soybean sprouts. researchgate.net While AS-48 alone has little effect on these bacteria, the synergistic action with permeabilizing agents makes it a potent antimicrobial strategy. frontiersin.orgresearchgate.net

Activity against Eukaryotic Microorganisms

While initially thought to be inactive against eukaryotic cells, subsequent research has revealed that this compound possesses significant activity against certain eukaryotic parasites, particularly those of the Trypanosomatidae family. frontiersin.orgnih.gov

Efficacy against Trypanosomatidae (Leishmania)

This compound has demonstrated potent leishmanicidal properties. nih.gov It is lethal at low micromolar concentrations to both the extracellular promastigote and the intracellular amastigote forms of Leishmania, while showing minimal toxicity to the host macrophage cells. nih.gov A remarkable feature is its ability to act on intracellular amastigotes, reducing the parasitization index by nearly 90% at a concentration of 7.0 μM. frontiersin.orgnih.gov This suggests AS-48 can penetrate the host cell to reach the parasite within. frontiersin.org The activity of AS-48 against various Leishmania species has been quantified, showing significant efficacy. frontiersin.orgasm.org

Differential Mechanisms of Action in Eukaryotic Pathogens Compared to Bacteria

The mechanism by which AS-48 kills eukaryotic parasites like Leishmania is distinct from its bactericidal action. frontiersin.orgnih.gov In bacteria, AS-48's primary mechanism involves creating pores in the cytoplasmic membrane, leading to depolarization and cell death. frontiersin.orgpnas.org

In contrast, its action against Leishmania involves:

Intracellular Targets: The mechanism is not restricted to the plasma membrane. frontiersin.org AS-48 appears to be internalized and acts on intracellular targets, particularly the mitochondria. researchgate.net

Bioenergetic Collapse: The bacteriocin induces a rapid and severe collapse of the parasite's bioenergetic functions. nih.govugr.es

Limited Membrane Permeation: While it does interact with the Leishmania membrane, it causes only partial permeation, which is not sufficient to be the primary cause of death. nih.govasm.org The entry of the bacteriocin into the parasite is thought to occur via endocytosis rather than direct translocation across the plasma membrane. researchgate.netasm.org

This differential mechanism, targeting intracellular machinery in eukaryotes versus the cell membrane in bacteria, highlights the versatility and complex nature of this compound's antimicrobial activity. frontiersin.orgresearchgate.net

Microbial Resistance and Immunity Mechanisms

Intrinsic Resistance Mechanisms

Intrinsic resistance refers to the innate ability of a bacterial species to resist the action of an antimicrobial agent. This form of resistance is typically due to inherent structural or functional characteristics of the bacterium.

The primary mechanism of intrinsic resistance to bacteriocin (B1578144) AS-48 in Gram-negative bacteria is the presence of their outer membrane. frontiersin.orgresearchgate.net This additional membrane acts as a formidable permeability barrier, preventing or limiting the access of AS-48 to its target, the cytoplasmic membrane. frontiersin.orgresearchgate.net Consequently, Gram-negative bacteria are inherently more resistant to AS-48 compared to Gram-positive bacteria, whose cytoplasmic membrane is more directly exposed. frontiersin.org However, it is important to note that under certain stress conditions, such as acidic pH or the presence of chelating agents, the outer membrane of some Gram-negative bacteria can become more permeable, increasing their sensitivity to bacteriocins. mdpi.com

The effectiveness of this barrier is highlighted by the fact that combining AS-48 with agents that disrupt the outer membrane can significantly enhance its activity against pathogenic Gram-negative bacteria like Salmonella enterica and Escherichia coli O157:H7. frontiersin.org

Acquired Resistance Mechanisms

Acquired resistance involves the development of resistance in a previously susceptible bacterial strain, often through genetic mutation or the acquisition of resistance genes.

A significant advantage of bacteriocin AS-48 is the lower likelihood of bacteria developing resistance through the alteration of its target site compared to many conventional antibiotics. nih.gov The primary target of AS-48 is the bacterial cytoplasmic membrane, where it forms pores, leading to dissipation of the proton motive force and ultimately cell death. nih.govwikipedia.org This mechanism of action, which involves physical disruption of the membrane rather than inhibition of a specific enzyme, makes it more difficult for bacteria to evolve resistance through a single target-site mutation. nih.govnih.gov

While some bacteriocins that rely on specific protein receptors for their activity can be rendered ineffective by mutations in the receptor genes, AS-48's receptor-independent mechanism of pore formation circumvents this common resistance strategy. nih.gov Although transient adaptive responses to sub-inhibitory concentrations of AS-48 have been observed in some bacteria like Listeria monocytogenes, stable and transmissible resistance to AS-48 is considered less likely to emerge. frontiersin.org

Producer Self-Immunity Mechanisms

To avoid self-destruction, bacteria that produce bacteriocins have evolved sophisticated immunity systems. These mechanisms are typically encoded by genes located within the same gene cluster as the bacteriocin structural gene.

The primary component of the self-immunity system for AS-48 is a dedicated immunity protein known as As-48D1. frontiersin.orgcsic.esmdpi.com The gene encoding this protein, as-48D1, is part of the AS-48 operon. csic.esresearchgate.net As-48D1 is a small, cationic, and hydrophobic peptide that is thought to be located in the cell membrane. frontiersin.orgmdpi.com It confers a degree of resistance to the producing cell by itself. csic.es Full immunity, however, often requires the synergistic action of other proteins. mdpi.com In addition to the dedicated immunity protein, an ABC transporter system, encoded by the as-48EFGH genes, is also involved in providing self-protection against exogenously added AS-48, functioning as a complementary immunity mechanism. csic.esresearchgate.net

For some bacteriocins that utilize the mannose phosphotransferase system (Man-PTS) as a receptor, a fascinating immunity mechanism involving a tripartite complex has been described. wikipedia.orgasm.orgmicrobiologyresearch.orgasm.org In this model, the immunity protein forms a stable complex with the bacteriocin and the Man-PTS receptor on the cell surface. asm.orgnih.gov This complex formation effectively blocks the pore-forming activity of the bacteriocin, thus protecting the cell. asm.orgnih.gov The formation of this protective complex is often dependent on the presence of the bacteriocin itself, suggesting a dynamic "on-off" mechanism. wikipedia.orgnih.gov While AS-48's primary mode of action is considered receptor-independent, some bacteriocins do utilize components of the Man-PTS as their target. wikipedia.orgmicrobiologyresearch.org For these bacteriocins, the interaction between the immunity protein, the bacteriocin, and the Man-PTS components (such as IIAB, IIC, and IID) is crucial for self-preservation. wikipedia.org

Synergistic Antimicrobial Strategies

Combination with Physical and Chemical Treatments in Biopreservation

The antimicrobial action of bacteriocin (B1578144) AS-48 is substantially enhanced when combined with various physical and chemical preservation methods. These combinations often permeabilize the bacterial outer membrane, particularly in Gram-negative bacteria, rendering them more susceptible to the bacteriocin's membrane-disrupting mechanism. nih.govmdpi.com

The application of a sublethal heat treatment in combination with bacteriocin AS-48 has a marked synergistic effect on microbial inactivation. nih.govresearchgate.net Heating cells at temperatures that are not immediately lethal can injure the cell's outer structures, facilitating the entry and action of AS-48. asm.orgnih.gov This is particularly effective against Gram-negative bacteria like Escherichia coli and Salmonella, which are otherwise less sensitive to AS-48 due to their protective outer membrane. nih.govnih.gov For instance, sublethally heat-injured E. coli O157:H7 cells become significantly more sensitive to the bacteriocin. tubitak.gov.tr

This synergistic effect is also pronounced against resilient bacterial endospores. In studies on Bacillus licheniformis endospores in apple cider, the combination of heat and AS-48 resulted in a substantial decrease in viable counts. nih.gov No survivors were detected after treatments at 95°C for 4 minutes with 6 µg/mL of enterocin (B1671362) AS-48, or at 95°C for 1 minute with 12 µg/mL of the bacteriocin. nih.gov Similarly, when treating Bacillus cereus endospores in rice-based foods, the combination of heat treatment with 16 µg/mL of AS-48 led to a considerable reduction in survivor counts. semanticscholar.org In dairy products, combining a moderate heat treatment (65°C for 5 minutes) with AS-48 demonstrated a strong synergistic anti-staphylococcal effect, where a concentration of 20 µg/mL was sufficient to eliminate Staphylococcus aureus after six hours of incubation. researchgate.net

Table 1: Effect of this compound in Combination with Sublethal Heat Treatment

Target MicroorganismFood MatrixTreatment ConditionsOutcomeReference(s)
Bacillus licheniformisApple Cider95°C for 4 min + 6 µg/mL AS-48No survivors detected nih.gov
Bacillus licheniformisApple Cider95°C for 1 min + 12 µg/mL AS-48No survivors detected nih.gov
Staphylococcus aureusSkimmed Milk65°C for 5 min + 20 µg/mL AS-48Elimination of staphylococci after 6 hours researchgate.net
Salmonella choleraesuisBuffer Solution60°C for 3 min + AS-48 (10 µg/ml) + EDTA (50 mM)No viable cells found asm.orgnih.gov

High-Intensity Pulsed Electric Fields (HIPEF) technology, a non-thermal preservation method, works synergistically with this compound to inactivate a range of microorganisms. ufv.br The electric pulses are thought to create pores in the bacterial cell membrane, which enhances the access and disruptive action of AS-48. researchgate.net This combination has proven effective against both Gram-positive and Gram-negative bacteria.

In apple juice, the combination of HIPEF and AS-48 has been shown to be highly effective. For the spoilage bacterium Lactobacillus diolivorans, a HIPEF treatment of 1000 µs combined with 2.0 µg/ml of AS-48 resulted in a 4.87-log reduction. nih.gov Similarly, against Salmonella enterica in apple juice, a treatment of 1000 µs HIPEF with 60 µg/mL of AS-48 at 40°C achieved a 4.5-log cycle inactivation. nih.gov The synergy is dependent on the order of application; the effect is observed when HIPEF is applied in the presence of the bacteriocin. nih.gov Studies also report synergistic effects against S. aureus in milk when combining AS-48, nisin, and HIPEF, achieving over a 6-log reduction in viable cells. semanticscholar.org

Table 2: Efficacy of this compound Combined with High-Intensity Pulsed Electric Fields (HIPEF)

Target MicroorganismFood MatrixTreatment ConditionsLog ReductionReference(s)
Lactobacillus diolivoransApple Juice1000 µs HIPEF + 2.0 µg/mL AS-484.87 nih.gov
Salmonella entericaApple Juice1000 µs HIPEF + 60 µg/mL AS-48 (at 40°C)4.5 nih.gov
Staphylococcus aureusSkim Milk800 µs HIPEF + AS-48 + Nisin>6 semanticscholar.org

High Hydrostatic Pressure (HHP) is another non-thermal processing technique that, when used with this compound, enhances microbial inactivation. researchgate.netmdpi.com This combination is particularly useful for controlling pathogens in ready-to-eat food products.

In low-acid fermented sausages ("fuet"), the application of AS-48 alone caused a drastic 5.5 log cfu/g decrease in Listeria monocytogenes. researchgate.netnih.govmdpi.com When combined with HHP at 400 MPa, Listeria counts remained below detectable levels throughout storage. researchgate.netnih.gov While HHP treatment alone did not have a significant anti-listerial effect, it did reduce Salmonella counts, with the lowest levels found in sausages treated with both HHP and AS-48. researchgate.netnih.gov This indicates that AS-48 can be applied to control L. monocytogenes, and its combination with HHP is effective for controlling Salmonella. researchgate.netnih.gov

Table 3: Effect of this compound with High Hydrostatic Pressure (HHP) in Fermented Sausage

Target MicroorganismTreatmentLog Reduction / OutcomeReference(s)
Listeria monocytogenesAS-48 (148 AU/g)5.5 log cfu/g decrease researchgate.netnih.govmdpi.com
Listeria monocytogenesAS-48 + HHP (400 MPa)Counts remained below detection limit researchgate.netnih.gov
Salmonella entericaAS-48 (148 AU/g)1.79 log cfu/g inhibition researchgate.netnih.gov
Salmonella entericaAS-48 + HHP (400 MPa)Lowest counts compared to single treatments researchgate.netnih.gov

The antimicrobial activity of this compound is significantly potentiated when combined with various chemical compounds, including traditional preservatives, essential oils, and their active phenolic components. mdpi.comresearchgate.net These combinations can broaden the spectrum of activity and reduce the required concentrations of each agent.

Chemical Preservatives: In cooked ham, while AS-48 alone can inactivate Lactobacillus sakei, it is most effective in combination with chemical preservatives. nih.govmdpi.com Combinations of AS-48 (40 µg/g) with nitrate/nitrite, pentasodium tripolyphosphate, or sodium pyrophosphate have demonstrated enhanced inhibition of L. sakei and S. aureus. nih.govmdpi.comsemanticscholar.org In ready-to-eat salads, AS-48 acts synergistically with citric acid and lactic acid to inhibit L. monocytogenes. nih.govfrontiersin.org

Essential Oils and Phenolic Compounds: A strong enhancement of AS-48's anti-listerial activity is observed in combination with essential oils such as thyme, oregano, ajowan, tea tree, and clove. nih.govupm.edu.my The active components of these oils, which are often phenolic compounds, are key to this synergy. In vegetable sauces, the activity of AS-48 against S. aureus was significantly increased when combined with phenolic compounds like carvacrol, eugenol, geraniol, hydrocinnamic acid, and caffeic acid. frontiersin.orgsci-hub.senih.govresearchgate.net Similarly, in vegetable purees, the bactericidal activity against a cocktail of Bacillus and Paenibacillus strains was greatly enhanced by carvacrol, eugenol, geraniol, and hydrocinnamic acid, leading to complete inactivation. nih.gov

Table 4: Synergistic Combinations of this compound with Chemical and Natural Compounds

Compound TypeSpecific Compound(s)Target MicroorganismFood Matrix / MediumOutcomeReference(s)
Chemical PreservativeNitrate/Nitrite, Sodium PyrophosphateLactobacillus sakei, S. aureusCooked HamEnhanced inhibition, reduced counts below detection nih.govmdpi.comsemanticscholar.org
Chemical PreservativeCitric Acid, Lactic AcidListeria monocytogenesReady-to-eat SaladSynergistic bactericidal activity nih.govfrontiersin.org
Essential OilThyme, Oregano, Clove, etc.Listeria monocytogenesReady-to-eat SaladStrongly enhanced antilisterial activity nih.govupm.edu.mymbl.or.kr
Phenolic CompoundCarvacrol, Eugenol, GeraniolStaphylococcus aureusVegetable SaucesSignificantly enhanced inactivation frontiersin.orgsci-hub.senih.govresearchgate.net
Phenolic CompoundHydrocinnamic Acid, CarvacrolBacillus spp., Paenibacillus spp.Vegetable PureeRapid and complete inactivation nih.gov

Synergism with Conventional Antimicrobials

Beyond food preservation, this compound exhibits synergistic potential with conventional antibiotics, a strategy that could be instrumental in combating the rise of antibiotic-resistant bacteria.

This compound is effective against a range of clinically relevant pathogens, including multi-drug resistant (MDR) strains. frontiersin.org Its unique, receptor-independent mechanism of action, which involves direct pore formation in the cell membrane, means there is no cross-resistance with existing antibiotics. frontiersin.orgnih.gov

Research has demonstrated that AS-48 is active against uropathogenic Enterococcus strains that are resistant to multiple antibiotics. nih.gov When AS-48 was combined with antibiotics commonly used to treat urinary tract infections, such as vancomycin, gentamicin (B1671437), and amoxicillin/clavulanate, the effect was largely synergistic, leading to reductions in the minimum inhibitory concentration (MIC) of the antibiotics by up to 100-fold. nih.govmdpi.com This suggests that AS-48 permeabilizes the bacterial membrane, increasing the uptake and efficacy of the conventional antibiotic. mdpi.com

Similar synergistic effects have been observed against other challenging pathogens. The combination of AS-48 and the antimicrobial peptide lysozyme (B549824) enhances activity against clinical S. aureus isolates, including methicillin-resistant S. aureus (MRSA). nih.gov Furthermore, a synergistic interaction between AS-48 and ethambutol (B1671381), a first-line antituberculosis drug, has been documented against Mycobacterium tuberculosis, including within infected macrophages. asm.org

Table 5: Synergistic Activity of this compound with Conventional Antimicrobials Against MDR Strains

Target PathogenCombined AntimicrobialKey FindingReference(s)
Uropathogenic Enterococcus spp.Vancomycin, Gentamicin, Amoxicillin/clavulanateLargely synergistic effect; up to 100-fold MIC reduction nih.govmdpi.com
Methicillin-Resistant S. aureus (MRSA)LysozymeEnhanced antimicrobial activity; significant reduction in AS-48 MIC nih.gov
Mycobacterium tuberculosisEthambutolSynergistic interaction observed in vitro and in infected macrophages asm.org

Combinations with Ethambutol against Mycobacterium tuberculosis

The circular this compound has demonstrated notable antimycobacterial properties, and its efficacy is significantly enhanced when used in conjunction with ethambutol, a first-line antituberculosis drug. nih.govasm.org Research indicates a synergistic interaction between AS-48 and ethambutol, leading to a heightened inhibitory effect against Mycobacterium tuberculosis, including the H37Rv strain and other clinical isolates. nih.govresearchgate.net This synergistic activity is also observed in M. tuberculosis-infected macrophages, suggesting potential for intracellular targeting. asm.orgresearchgate.net

The combination of AS-48 with ethambutol results in a lower minimum inhibitory concentration (MIC) for AS-48, bringing it closer to the MIC values of some primary antituberculosis agents. nih.govasm.org This potentiation of activity is a critical finding, especially in the context of rising multidrug-resistant M. tuberculosis strains. nih.govasm.org The mechanism underlying this synergy is thought to involve AS-48's ability to depolarize the mycobacterial membrane, potentially facilitating the entry and action of ethambutol. researchgate.net Studies have shown that AS-48 alone can cause alterations in the morphology of the bacilli. researchgate.net Importantly, at concentrations effective against mycobacteria, AS-48 has not exhibited cytotoxicity against various macrophage cell lines, including THP-1, MHS, and J774.2. nih.govasm.orgfrontiersin.org

**Table 1: Synergistic Activity of this compound and Ethambutol against *M. tuberculosis***

Parameter Observation References
Interaction Synergistic nih.govasm.orgfrontiersin.org
Affected Strains M. tuberculosis H37Rv, other reference and clinical strains nih.govresearchgate.net
Effect on MIC Reduces the MIC of AS-48 to levels comparable to some first-line drugs nih.govasm.org
Intracellular Activity Inhibitory effect observed in M. tuberculosis-infected macrophages asm.orgresearchgate.net
Proposed Mechanism AS-48 causes depolarization of the mycobacterial membrane researchgate.net
Cytotoxicity No significant cytotoxicity against macrophage cell lines at effective concentrations nih.govasm.orgfrontiersin.org

Synergistic Effects with Gentamicin and Amoxicillin/Clavulanate against Uropathogenic Enterococci

This compound has shown significant promise in combating uropathogenic enterococci, particularly when combined with conventional antibiotics like gentamicin and amoxicillin/clavulanate. nih.govresearchgate.net Studies have demonstrated that AS-48 exhibits a largely synergistic, and occasionally additive, effect when used with these antibiotics against clinical isolates of enterococci, including strains resistant to multiple drugs. nih.govresearchgate.net This synergy can lead to a substantial reduction in the MIC of the antibiotics, by as much as 100-fold in some cases. nih.govresearchgate.net

The antimicrobial activity of AS-48 against these uropathogenic strains is potent, with MIC values typically below 10 mg/L, even for antibiotic-resistant isolates. nih.govnih.gov The effectiveness of AS-48 appears to be independent of the bacteria's resistance profile to other antibiotics, indicating a lack of cross-resistance. nih.gov This is likely due to their different mechanisms of action, as AS-48 primarily targets the bacterial cell membrane, causing pore formation. nih.govfrontiersin.org The combination of AS-48 with antibiotics such as gentamicin and amoxicillin/clavulanate sensitizes even highly resistant enterococcal strains to these conventional treatments. frontiersin.org These findings highlight the potential of AS-48 as an adjunctive therapy to enhance the efficacy of existing antibiotics against difficult-to-treat urinary tract infections caused by enterococci. nih.govnih.gov

Table 2: Synergistic Effects of this compound with Antibiotics against Uropathogenic Enterococci

Combination Effect Key Findings References
AS-48 + Gentamicin Synergistic Significant reduction in antibiotic MIC, up to 100-fold. Effective against antibiotic-resistant strains. nih.govresearchgate.net
AS-48 + Amoxicillin/Clavulanate Synergistic Sensitizes resistant enterococci to the antibiotic. AS-48 MICs against uropathogenic enterococci ranged from 1.3-7.1 mg/L. nih.govfrontiersin.org

Impact on Biofilm-Embedded Bacteria

This compound has demonstrated significant activity against bacteria embedded within biofilms, a key factor in chronic and persistent infections. nih.gov Research has shown that AS-48 can prevent the formation of biofilms by various bacteria, including lactic acid bacteria and Cutibacterium acnes. researchgate.netnih.gov For instance, pre-treating surfaces with AS-48 has been shown to inhibit biofilm formation by biogenic amine-producing lactic acid bacteria. researchgate.net

Furthermore, AS-48 is effective in disrupting established biofilms. nih.govnih.gov When applied to pre-formed biofilms of Staphylococcus aureus, AS-48 treatment resulted in a significant loss of the biofilm matrix and a decrease in bacterial viability. nih.gov Scanning electron microscopy has revealed that AS-48 alters the biofilm architecture, disrupting the protective exopolymeric matrix that encases the bacteria. nih.govnih.gov In the case of C. acnes biofilms, treatment with AS-48 led to a dose- and time-dependent disruption of the biofilm structure. nih.gov

The combination of AS-48 with other antimicrobial agents, such as biocides, can further enhance its efficacy against biofilm-embedded bacteria. doi.org For example, combined treatments of AS-48 with biocides have shown improved inactivation of both methicillin-sensitive and methicillin-resistant S. aureus within biofilms. doi.org The ability of bacteriocins like AS-48 to target the bacterial membrane, a structure less prone to developing resistance, makes them a promising alternative or adjunct to conventional antibiotics for treating biofilm-related infections. nih.gov

Table 3: Effect of this compound on Biofilm-Embedded Bacteria

Organism Effect Observations References
Lactic Acid Bacteria Prevents biofilm formation Pre-treatment of surfaces with AS-48 inhibited biofilm development. researchgate.net
Staphylococcus aureus Disrupts established biofilms Treatment with AS-48 caused a significant loss of the biofilm matrix and reduced cell viability. nih.gov
Cutibacterium acnes Disrupts established biofilms Dose- and time-dependent disruption of biofilm architecture. nih.gov
Methicillin-resistant S. aureus (MRSA) Enhanced inactivation in combination with biocides Combined treatment showed improved killing of sessile cells. doi.org

Methodological Approaches in Bacteriocin As 48 Research

Advanced Structural Characterization Techniques

High-resolution structural data has been fundamental to understanding the unique properties of AS-48. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have been pivotal in revealing the bacteriocin's architecture in different states.

NMR spectroscopy has been instrumental in determining the three-dimensional structure of bacteriocin (B1578144) AS-48 in an aqueous solution. pnas.org The solution structure of AS-48, a 70-residue cyclic polypeptide from Enterococcus faecalis, reveals a globular arrangement composed of five α-helices (α1-α5) that enclose a tightly packed hydrophobic core. pnas.orgrcsb.org These helices span residues 9-21 (α1), 25-34 (α2), 37-45 (α3), 51-62 (α4), and 64-5 (α5). pnas.org A significant structural feature is the head-to-tail peptide bond that links the N- and C-termini, which is located within helix 5 and contributes markedly to the protein's stability. pnas.orgrcsb.org

Table 1: NMR Spectroscopy Data for Bacteriocin AS-48 Solution Structure

Parameter Description Reference
PDB ID 1E68 rcsb.org
Method Solution NMR rcsb.org
Organism Enterococcus faecalis rcsb.org
pH Condition 3.0 pnas.org
Oligomeric State Monomeric researchgate.net
Structural Features Globular fold with five α-helices (α1-α5) pnas.org
Compact hydrophobic core pnas.orgrcsb.org
Head-to-tail cyclization within helix 5 pnas.org
Positively charged cluster on one face pnas.org

X-ray crystallography has provided high-resolution insights into the solid-state structure of this compound, revealing its ability to form different oligomeric structures depending on the physicochemical environment. nih.govrcsb.org Unlike the monomeric form observed in acidic solutions by NMR, crystallographic studies at neutral or near-neutral pH (e.g., pH 7.5) show that AS-48 exists as a dimer. researchgate.net

Two distinct dimeric forms have been identified: Dimeric Form I (DF-I) and Dimeric Form II (DF-II). researchgate.net In DF-I, which is considered the water-soluble state, the two protomers interact through their hydrophobic surfaces, specifically involving helices H1 and H2. researchgate.net In contrast, DF-II features interactions between the hydrophilic surfaces of helices H4 and H5. researchgate.net It is hypothesized that a conformational transition from the soluble DF-I to the membrane-bound DF-II occurs at the target membrane surface, facilitating its insertion and pore-forming activity. researchgate.netnih.gov These crystal structures support a model where the bacteriocin undergoes significant rearrangement to transition from a soluble to a membrane-integrated state. rcsb.org

Table 2: X-ray Crystallography Data for this compound

PDB ID Description Resolution (Å) pH Oligomeric Form Reference
1O83 Crystal form I, phosphate (B84403) bound 1.64 7.5 Dimeric (DF-I) rcsb.orgproteopedia.org
1O84 N-decyl-beta-D-maltoside bound 2.80 - Dimeric (DF-II like) rcsb.org

Computational Modeling and Simulation

To complement experimental data, computational approaches have been employed to simulate the dynamic processes involved in AS-48's function, particularly its interaction with and disruption of cell membranes.

Molecular dynamics (MD) simulations, at both atomistic and coarse-grained levels, have been crucial for visualizing and understanding the mechanism of membrane disruption by AS-48. acs.orgnih.govnih.gov These simulations support a two-stage model for its action: (1) initial binding of the bacteriocin to the lipid bilayer surface, followed by (2) membrane poration. nih.gov

The simulations show that the initial binding is driven by electrostatic interactions between the positively charged residues of AS-48 and the negatively charged phospholipids (B1166683) of the target membrane. asm.org Following binding, the peptide exerts tension on the membrane surface, leading to the formation of pores. nih.gov Coarse-grained simulations have predicted that AS-48 can induce different types of pores, consistent with a "leaky slit" model. nih.gov Atomistic simulations have further detailed the specific contributions of different amino acids, highlighting the importance of cationic residue clustering and hydrophobic interactions for the poration process. nih.gov These computational studies suggest that the transition from a soluble dimeric form to a membrane-inserted state is a key step in its bactericidal action. nih.govresearchgate.net

Genetic Engineering and Mutagenesis Studies

Genetic manipulation has proven to be a powerful tool for dissecting the functional contributions of specific amino acid residues to the structure, stability, and activity of this compound.

Site-directed mutagenesis has been extensively used to investigate the roles of specific residues in AS-48's maturation and antimicrobial function. researchgate.net Studies have targeted residues believed to be involved in the post-translational modification process, which includes the cleavage of a 35-residue N-terminal signal peptide and the subsequent head-to-tail cyclization. asm.org For instance, mutations of residues near the cleavage and ligation sites, such as His-1, Met1, and Trp70, have revealed their critical roles in signal peptide recognition, processing efficiency, and the circularization reaction itself. asm.org The substitution of His-1, for example, was found to block the processing of the preprotein, preventing the production of mature bacteriocin. asm.org

Furthermore, mutagenesis has been employed to probe the functional domains responsible for biological activity. acs.org The replacement of negatively charged glutamic acid (Glu) residues with alanine (B10760859) demonstrated that these residues enhance the membrane-disrupting capability of the bacteriocin. acs.orgnih.gov Other studies have focused on designing minimal bioactive domains based on AS-48 homologs, using the knowledge of key functional residues to create smaller, yet potent, peptide variants. nih.gov These genetic studies confirm that the activity of AS-48 relies on the effective insertion of the bacteriocin into the membrane, a process influenced by the precise arrangement of both charged and hydrophobic residues. acs.org

Circular Permutation in Structural Gene Analysis

To understand the significance of the circular structure of this compound, researchers have employed circular permutation in the structural gene, as-48A. nih.govresearchgate.net This genetic engineering technique involves creating variants of the protein where the original N- and C-termini are joined, and new termini are introduced at different locations within the peptide sequence. nih.govresearchgate.net This effectively linearizes the bacteriocin at different points, allowing for a direct investigation into the role of its circularity. nih.govresearchgate.net

The analysis of these permuted, linear variants of AS-48 has demonstrated that circularization is crucial for the bacteriocin's stability and potency. nih.govresearchgate.net Studies comparing the circular form to its linearized counterparts revealed that the circular structure significantly enhances the protein's stability and preserves its secondary structure. nih.govresearchgate.net This research highlights that while linearization can be achieved through genetic manipulation, it often comes at the cost of the molecule's defining characteristics of high activity and remarkable stability. nih.govresearchgate.netacs.org

Bacteriocin Engineering via α-Helix Exchanges and Disulfide Introductions

Further engineering attempts involved introducing cysteine residues into the circularin A structure to create disulfide bonds, a stabilizing feature absent in the native AS-48. frontiersin.orgnih.govnih.gov This manipulation, however, led to a significant decrease in both the biosynthesis and the bioactivity of the resulting peptide. frontiersin.orgresearchgate.netnih.gov This outcome indicates that the dynamic flexibility of the α-helices may be essential for the bacteriocin's function, and introducing rigid disulfide links can be detrimental. frontiersin.orgnih.gov These engineering studies underscore the complexity of manipulating circular bacteriocin structures and provide valuable insights into their functional constraints. frontiersin.orgnih.gov

Transcriptomic and Proteomic Analysis

Microarray Analysis for Gene Expression Changes in Target Cells

Microarray technology has been utilized to perform global transcriptomic analysis and investigate the cellular response of target bacteria to this compound. nih.govresearchgate.net In a key study, researchers examined the gene expression profile of Bacillus cereus after exposing the cells to sublethal concentrations of AS-48. nih.govresearchgate.net

The analysis revealed significant changes in the expression of 24 genes after a 30-minute treatment. researchgate.net A majority of the up-regulated genes were found to encode membrane-associated or secreted proteins. researchgate.net Notably, the most highly up-regulated target was the BC4206-BC4207 operon. researchgate.net This operon consists of a gene for a PadR-type transcriptional regulator (BC4206) and a hypothetical membrane protein (BC4207). researchgate.net Conversely, an operon involved in arginine metabolism was significantly down-regulated. researchgate.net These findings suggest that target cells respond to AS-48 by altering the expression of genes primarily related to the cell membrane and transport, likely as a defense or stress response mechanism. researchgate.net

In Vitro Antimicrobial Activity Assays

Determination of Minimal Inhibitory Concentration (MIC)

A fundamental method for quantifying the antimicrobial efficacy of this compound is the determination of its Minimal Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of the bacteriocin that prevents the visible growth of a target microorganism. frontiersin.org This is typically determined using the broth microdilution method in 96-well plates, following established protocols. frontiersin.org

MIC values for AS-48 have been established against a wide array of bacteria, demonstrating its broad spectrum of activity, particularly against Gram-positive pathogens. mdpi.com For instance, against various clinical isolates of Staphylococcus aureus, MIC values have been reported to range from 3 to 16 mg/L. nih.gov Studies on uropathogenic enterococci found that AS-48 was active at concentrations below 10 mg/L. mdpi.com The susceptibility can be strain-dependent; against food-isolated S. aureus, the MIC of AS-48 ranged between 0.164 and 0.437 μM. frontiersin.org The determination of MIC is a critical step in evaluating the potency of AS-48 and its potential as an antimicrobial agent. frontiersin.orgmdpi.com

Table 1: Minimal Inhibitory Concentration (MIC) of this compound Against Selected Bacteria

Bacterial SpeciesStrain TypeMIC RangeCitation
Staphylococcus aureusClinical Isolates3 - 16 mg/L nih.gov
Staphylococcus aureusFood Isolates0.164 - 0.437 µM frontiersin.org
Enterococcus spp.Uropathogenic Isolates< 10 mg/L mdpi.comresearchgate.net
Mycobacterium tuberculosisH37Rv & other strains8 - 64 mg/L researchgate.net
Listeria monocytogenesN/A0.1 mg/L frontiersin.org

Time-Kill Kinetics Studies

Time-kill kinetics studies are performed to assess the bactericidal or bacteriostatic nature of an antimicrobial agent over time. For this compound, these assays have consistently demonstrated a bactericidal effect, meaning it actively kills the target bacteria rather than just inhibiting their growth. unizar.esnih.gov

In these studies, a bacterial culture is treated with specific concentrations of AS-48 (often at its MIC and multiples of the MIC), and the number of viable cells (Colony Forming Units, CFU) is measured at various time points. unizar.esnih.gov Against Mycobacterium tuberculosis H37Rv, treatment with AS-48 at concentrations of 64 µg/ml and 128 µg/ml resulted in an almost 2-log reduction in CFU after one to two days. nih.gov Strikingly, no viable bacteria were detected after six days of treatment at these concentrations. researchgate.netnih.gov Similarly, studies against Propionibacterium acnes also confirmed a rapid, concentration-dependent killing effect. researchgate.net The killing kinetics against some species can be slower; for instance, complete eradication of certain mycobacteria took 48 hours to 6 days. frontiersin.org These studies are crucial for understanding the dynamic interaction between AS-48 and target pathogens. researchgate.netnih.gov

Table 2: Summary of Time-Kill Kinetics Findings for this compound

Target OrganismAS-48 ConcentrationTimeResultCitation
Mycobacterium tuberculosis H37Rv64 µg/ml & 128 µg/ml1-2 days~2-log reduction in CFU nih.gov
Mycobacterium tuberculosis H37Rv64 µg/ml & 128 µg/ml6 daysNo detectable live bacteria researchgate.netnih.gov
Propionibacterium acnesVariousNot specifiedFaster killing kinetics with lysozyme (B549824) researchgate.net
Certain Mycobacterial speciesNot specified48 hours100% killing effect frontiersin.org

Biofilm Formation and Eradication Assays (e.g., TTC Reduction, Optical Microscopy)

The investigation of this compound's effect on microbial biofilms involves assays that quantify both the prevention of biofilm formation and the eradication of pre-formed biofilms. A common method to determine the viability of cells within a biofilm after treatment with AS-48 is the 2,3,5-triphenyltetrazolium chloride (TTC) reduction assay. nih.govmdpi.com This colorimetric assay relies on the principle that viable, metabolically active cells reduce the colorless TTC to a red formazan (B1609692) product, which can be quantified spectrophotometrically. mdpi.comnih.gov For instance, in a study on Staphylococcus aureus biofilms, cells were grown in 96-well plates to form biofilms. nih.gov Subsequently, AS-48 was added, and after an incubation period, the medium was replaced with a solution containing TSB, glucose, and TTC to assess the residual metabolic activity of the biofilm-embedded cells. nih.gov

Optical microscopy is another key tool used to visualize the structural changes in biofilms following treatment with this compound. This technique allows for the direct observation of the biofilm matrix and the cellular morphology of the embedded bacteria. For example, optical microscopy has been used to examine stained biofilms of S. aureus strains with varying biofilm-forming capacities, providing a qualitative assessment of the biofilm structure. nih.gov Scanning electron microscopy (SEM) offers a more detailed ultrastructural view, revealing changes in the matrix structure and cell division processes in S.aureus biofilms treated with AS-48. nih.gov

The table below summarizes findings from a study on the effect of AS-48 on S. aureus biofilms.

StrainBiofilm Formation (OD595)TreatmentResult
S. aureus 333.11AS-48 (32 mg/L) for 48h (unrenewed)Reduction in cell viability nih.gov
S. aureus 333.11AS-48 (32 mg/L) for 48h (renewed at 24h)Further reduction in cell viability nih.gov
S. aureus 1741.51N/ARepresentative of strong biofilm formation nih.gov
S. aureus 780.87N/ARepresentative of moderate biofilm formation nih.gov
S. aureus 180.13N/ARepresentative of weak biofilm formation nih.gov

Characterization of Membrane Interaction

The primary mechanism of action for this compound involves its interaction with the cytoplasmic membrane of susceptible bacteria. pnas.orgoup.com This interaction leads to membrane permeabilization and ultimately, cell death. mdpi.comnih.gov

Ion Permeation and Membrane Potential Collapse Measurements

Research has demonstrated that this compound induces the permeation of ions across the bacterial cytoplasmic membrane. asm.orgnih.govresearchgate.net This influx and efflux of ions lead to a rapid collapse of the membrane potential, a critical component of cellular energy generation and transport. pnas.orgasm.orgnih.govresearchgate.net The abolition of the membrane potential disrupts essential processes like amino acid transport, which in turn inhibits biosynthetic pathways and cell replication. researchgate.net The effect of AS-48 on the membrane potential of Enterococcus faecalis S-47 has been quantified by measuring the distribution of the lipophilic cation tetraphenylphosphonium (B101447) ([³H]TPP⁺). asm.org

Vital Dye Entrance Assays

The permeabilization of the cell membrane by this compound can be visualized and quantified using vital dye entrance assays. These assays utilize fluorescent dyes that are normally excluded by intact cell membranes but can enter cells with compromised membrane integrity. One such dye is SYTOX Green, which has been used in flow cytometry to monitor the uptake of the dye into Trypanosoma brucei after exposure to AS-48, indicating membrane damage. researchgate.net Studies on Leishmania parasites have also employed vital dyes, showing that AS-48 causes partial permeation of the plasma membrane, allowing for limited entry of these dyes. nih.govnih.gov This suggests that while membrane permeabilization is a key part of its mechanism, other intracellular targets may also be involved. nih.govnih.gov

Production and Purification Methodologies

The development of efficient production and purification methods is essential for the potential application of this compound.

Large-Scale Fermentation Strategies

For large-scale production, fermentation strategies are optimized to maximize the yield of this compound. It has been shown that AS-48 can be produced in significant quantities from industrial fermentation broths, making its production reasonably cost-effective. nih.gov Inexpensive food by-products, such as whey permeate, have been successfully used as a substrate for the growth of the producer strain, Enterococcus faecalis, and the subsequent production of AS-48. mdpi.comnih.gov This approach is promising for the industrial-scale manufacturing of AS-48 preparations for use as food additives. nih.gov Key factors for optimizing production include pH control and glucose concentration. mdpi.com For example, stabilizing the pH at 6.55 and using a 1% glucose concentration in a whey-based medium can yield up to 104 µg of bacteriocin per mL after 18 hours of cultivation. mdpi.com

Multi-Step Chromatographic Purification Protocols

The purification of this compound from culture supernatants typically involves a multi-step chromatographic process to achieve high purity. A common strategy involves an initial cation exchange chromatography step, which takes advantage of the cationic nature of AS-48. nih.govnih.gov This is often followed by a desalting and concentration step using reverse-phase chromatography on a C18 silica (B1680970) matrix. nih.gov For achieving homogeneity, a final purification step using reversed-phase high-performance liquid chromatography (RP-HPLC) is employed. nih.govmdpi.com This two-step purification protocol, combining cation exchange and semi-preparative RP-HPLC, has been established as a rapid and effective method. nih.gov Other bacteriocins have also been purified using similar multi-step protocols that may include ammonium (B1175870) sulfate (B86663) precipitation, hydrophobic interaction chromatography, and size exclusion chromatography. plos.orgd-nb.info

The following table outlines a typical multi-step purification protocol for this compound.

StepMethodMatrix/ResinPurpose
1Cation Exchange ChromatographyCarboxymethyl Sepharose (e.g., CM25) or Sepharose BigBeadsInitial capture and concentration of the cationic AS-48 nih.govmdpi.com
2Reverse-Phase ChromatographyC18 Silica BeadsDesalting and further concentration nih.gov
3Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)C18 columnFinal purification to homogeneity nih.govmdpi.com

Biotechnological Applications and Future Perspectives

Food Biopreservation

Bacteriocin (B1578144) AS-48 presents a promising alternative to traditional chemical preservatives in the food industry. Its effectiveness stems from its ability to inhibit a wide range of both pathogenic and spoilage microorganisms, its stability across different pH levels and temperatures, and its susceptibility to digestion by proteases in the gastrointestinal tract. nih.govresearchgate.netsci-hub.se

Control of Foodborne Pathogens

AS-48 has demonstrated significant bactericidal activity against several critical foodborne pathogens. nih.govnih.gov

Listeria monocytogenes : This pathogen is highly sensitive to AS-48. researchgate.net In a meat sausage model, the addition of AS-48 led to a drastic decrease in L. monocytogenes counts, with levels falling below detection limits after 6 to 9 days. doi.org Similarly, in ready-to-eat salads, AS-48 significantly reduced viable counts of L. monocytogenes. mdpi.com Its antilisterial activity is enhanced when combined with other hurdles, such as lactic acid or other preservatives. mdpi.com Immersion of fresh vegetables like alfalfa and soybean sprouts in solutions containing AS-48 (12.5-25 μg/ml) reduced listeria counts to below detectable levels during storage. researchgate.net

Staphylococcus aureus : AS-48 is effective in controlling the growth of S. aureus in various food matrices. In a model meat sausage system, concentrations of 30-40 μg/g achieved significant reductions of 2 to 5.3 log units in viable staphylococci counts compared to controls. psu.eduresearchgate.net In dairy products like skim milk and fresh cheese, AS-48 inhibits S. aureus in a concentration-dependent manner. nih.govresearchgate.net A synergistic effect is observed when AS-48 is combined with a moderate heat treatment, which can lead to the elimination of staphylococci. researchgate.netmdpi.com Studies have also shown AS-48 to be active against multidrug-resistant S. aureus (MRSA) strains isolated from clinical settings. nih.govrsc.org

Bacillus cereus : This spore-forming bacterium is a significant cause of food poisoning, and AS-48 has shown high bactericidal activity against both its vegetative cells and spores. nih.gov In rice-based foods, AS-48 at concentrations of 20-35 μg/ml rapidly decreased viable cell counts and inhibited enterotoxin production. mdpi.com The bacteriocin was also effective in ready-to-eat vegetable soups and purées, where 10 μg/ml of AS-48 completely inhibited B. cereus for up to 30 days at various storage temperatures. nih.gov

Salmonella enterica : While Gram-negative bacteria are generally less susceptible to AS-48 due to their outer membrane, the bacteriocin can inhibit Salmonella enterica, particularly when combined with other treatments. nih.govpsu.edu In low-acid fermented sausages (fuet), AS-48 caused a significant inhibition of Salmonella. nih.gov This inhibitory effect was further enhanced when combined with high hydrostatic pressure (HHP). nih.govmdpi.com In deli-type salads, combinations of AS-48 with compounds like p-hydroxybenzoic acid methyl ester (PHBME) or 2-nitropropanol effectively reduced Salmonella populations to below detection limits. ujaen.es

Escherichia coli : Similar to Salmonella, the efficacy of AS-48 against E. coli is greatly improved by treatments that permeabilize the outer membrane. doi.org Sublethal injury to E. coli O157:H7 cells through agents like EDTA, sodium tripolyphosphate (STPP), or changes in pH renders them sensitive to AS-48. researchgate.net This synergistic approach supports the potential use of AS-48 to control this pathogen in combination with other hurdles. researchgate.net

Interactive Data Table: Efficacy of Bacteriocin AS-48 Against Foodborne Pathogens

Pathogen Food Matrix AS-48 Concentration Observed Effect Reference(s)
Listeria monocytogenes Meat Sausage Not specified Below detection after 9 days doi.org
Listeria monocytogenes Alfalfa/Soybean Sprouts 12.5-25 µg/ml Below detection during storage researchgate.net
Staphylococcus aureus Meat Sausage 40 µg/g 5.3 log reduction vs. control psu.eduresearchgate.net
Staphylococcus aureus Skim Milk 20 µg/mL (+ heat) Elimination after 6 hours mdpi.com
Bacillus cereus Rice-based Gruel 20-35 µg/ml Rapid decrease in viable counts mdpi.com
Bacillus cereus Vegetable Soup 10 µg/ml Complete inhibition for 30 days nih.gov
Salmonella enterica Fermented Sausage (Fuet) 148 AU/g 1.79 log inhibition at day 10 nih.gov
Salmonella enterica Deli Salad 40-80 µg/g (+ other antimicrobials) Below detection for 7 days ujaen.es
Escherichia coli O157:H7 Apple Juice Not specified (+ permeabilizing agents) Increased sensitivity and inhibition researchgate.net

Inhibition of Food Spoilage Microorganisms

AS-48 is also effective against a variety of microorganisms responsible for food spoilage. nih.govnih.gov

Alicyclobacillus acidoterrestris : This bacterium is a known spoiler of fruit juices. AS-48 is highly effective against both vegetative cells and endospores of A. acidoterrestris. ujaen.esoup.commdpi.com In various commercial fruit juices, a concentration of 2.5 μg/ml of AS-48 was sufficient to keep the juice free of viable cells for up to 90 days. ujaen.esoup.com The bacteriocin causes substantial damage to the endospore structure, leading to inactivation even without heat treatment. ujaen.esoup.com

Bacillus spp. and Paenibacillus spp. : Several species of Bacillus and Paenibacillus are associated with food spoilage, such as causing ropiness in bread. AS-48 has been shown to be effective against rope-forming Bacillus subtilis and Bacillus licheniformis in wheat dough. mdpi.com In studies on ready-to-eat vegetable purees, strains of Paenibacillus showed higher resistance to AS-48 than B. cereus, requiring concentrations up to 50 μg/ml for complete inactivation in a mixed cocktail of spoilage bacteria. mdpi.comnih.govresearchgate.net

Geobacillus stearothermophilus : The thermophilic spores of this bacterium can survive canning processes and cause spoilage in low-acid canned foods. In canned corn and peas, AS-48 at 7 μg/g reduced viable counts to below detection levels during storage at 45°C. ujaen.esfrontiersin.org In coconut milk, inactivation was even faster, with 1.75 μg/ml being effective. ujaen.esfrontiersin.org

Brochothrix thermosphacta , Staphylococcus carnosus , and Lactobacillus sakei : These bacteria are common spoilers of meat products. In cooked ham, AS-48 at 40 μg/g reduced both B. thermosphacta and S. carnosus by more than 3 log cycles. nih.govresearchgate.net L. sakei was completely inactivated by 60 μg/g of AS-48, and its inhibition was enhanced when combined with chemical preservatives. nih.gov

Interactive Data Table: Inhibition of Food Spoilage Microorganisms by this compound

Microorganism Food Matrix / Medium AS-48 Concentration Observed Effect Reference(s)
Alicyclobacillus acidoterrestris Commercial Fruit Juices 2.5 µg/ml No viable cells for up to 90 days ujaen.esoup.com
Paenibacillus spp. Cocktail Natural Vegetable Cream 50 µg/ml Complete inactivation mdpi.comnih.govresearchgate.net
Geobacillus stearothermophilus Canned Corn and Peas 7 µg/g Below detection during 30-day storage ujaen.esfrontiersin.org
Geobacillus stearothermophilus Coconut Milk 1.75 µg/ml Rapid inactivation ujaen.esfrontiersin.org
Brochothrix thermosphacta Cooked Ham 40 µg/g >3 log cycle reduction nih.govresearchgate.net
Staphylococcus carnosus Cooked Ham 40 µg/g >3 log cycle reduction nih.gov
Lactobacillus sakei Cooked Ham 60 µg/g Inactivated below detection levels nih.gov

Application in Various Food Matrices

The efficacy of AS-48 has been demonstrated across a diverse range of food products. nih.govijvm.org.il

Meat Products : AS-48 has been successfully applied in various meat products to control pathogens and spoilage bacteria. In fermented sausages like fuet, it effectively controlled L. monocytogenes and inhibited Salmonella. nih.gov In a cooked ham model system, it inhibited spoilage bacteria such as Lactobacillus sakei, Brochothrix thermosphacta, and Staphylococcus carnosus. nih.govresearchgate.netmdpi.com Furthermore, its application in a model meat sausage system demonstrated significant anti-staphylococcal activity. psu.eduresearchgate.net

Dairy Products : The application of AS-48 in dairy is well-researched. The bacteriocin-producing strain E. faecalis A-48-32 can grow and produce AS-48 in milk, where it can completely inactivate B. cereus. nih.gov In fresh cheese, the producer strain can control S. aureus populations for extended periods. nih.gov Purified AS-48 is also effective in milk against staphylococci, with its activity enhanced by mild heat treatment. researchgate.netmdpi.com Its stability during cheese ripening allows it to control spoilage bacilli over a 90-day period. nih.gov

Bakery : AS-48 shows potential for application in bread and other bakery products. It has been found to be effective against the proliferation of rope-forming bacteria, such as B. subtilis and B. licheniformis, in experimental wheat flour dough. mdpi.com

Role in Enhancing Food Fermentation and Quality

The primary role of AS-48 in food fermentation is bioprotection, which indirectly enhances quality and safety. By inhibiting the growth of spoilage and pathogenic bacteria, it helps ensure that the desired fermentation by starter cultures proceeds correctly. For example, in cheese manufacturing, the use of an AS-48 producing strain as an adjunct culture did not interfere with the starter culture's growth or the cheese's physicochemical properties but effectively inhibited B. cereus. sci-hub.se It has also been suggested that the lysis of starter cultures by bacteriocins like AS-48 could accelerate cheese ripening and improve flavor development by releasing intracellular enzymes, though this remains an area for further research. nih.govoup.comfrontiersin.org More directly, AS-48 has been shown to inhibit lactic acid bacteria responsible for producing undesirable biogenic amines in cheese, which is a significant quality and safety concern. researchgate.netoup.com

Use in Bioprotective Cultures and Bioactive Films/Coatings

Bioprotective Cultures : Instead of adding purified bacteriocin, the bacteria that produce it can be used as a protective culture in food. Strains of Enterococcus faecalis that produce AS-48 have been used as adjunct cultures in cheese making. sci-hub.se These cultures produce the bacteriocin in situ, providing continuous protection against contaminants like B. cereus without negatively affecting the primary fermentation process. sci-hub.se However, the use of enterococci in food remains a topic of discussion regarding their safety status. mdpi.com

Bioactive Films/Coatings : AS-48 can be incorporated into food packaging materials to create bioactive surfaces that inhibit microbial growth. mdpi.compreprints.org Films activated with AS-48, sometimes in combination with other natural antimicrobials like thymol, have been tested for their ability to inhibit Listeria on the surface of fish fillets and apple cubes. mdpi.com These active packaging systems can increase the shelf life and safety of foods by reducing surface contamination. mdpi.com Studies have also shown that AS-48 can adsorb to surfaces like polystyrene and prevent the formation of biofilms by pathogens such as L. monocytogenes and various biogenic amine-producing bacteria. doi.orgresearchgate.netoup.com

Veterinary Applications

The application of this compound extends beyond food preservation into the realm of veterinary medicine. One notable area of investigation is the treatment of bovine mastitis, a costly disease in the dairy industry often caused by Staphylococcus aureus. In one study, purified AS-48 encapsulated in liposomes was used to treat cow udders infected with a mastitis-causing strain of S. aureus. researchgate.net The treatment resulted in a significant 85% reduction in somatic cell counts and a 99% reduction in the viable numbers of S. aureus in the milk, demonstrating its potential as an alternative or complementary therapy to conventional antibiotics for treating mastitis in dairy cows. researchgate.netresearchgate.net

Management of Biofilm-Related Microbial Contamination

Biofilms, structured communities of microorganisms encased in a self-produced matrix, pose a significant challenge in both industrial and clinical settings due to their inherent resistance to conventional antimicrobial agents. This compound has demonstrated notable efficacy in preventing and disrupting biofilms formed by various pathogenic and spoilage bacteria.

AS-48's anti-biofilm activity stems from its ability to interfere with the initial stages of bacterial attachment and to disrupt the integrity of established biofilms. Research has shown that AS-48 can prevent biofilm formation by lactic acid bacteria responsible for producing biogenic amines in cheese. researchgate.net In one study, polystyrene microtiter plates treated with AS-48 at concentrations of 1.75 or 3.50 μM significantly inhibited biofilm formation by twelve selected biogenic amine-producing lactic acid bacteria strains over a 48-hour period. researchgate.net This suggests its potential use as a coating agent on surfaces to prevent microbial colonization.

Furthermore, AS-48 has been shown to be effective against biofilms of clinically relevant pathogens. For instance, it exhibits anti-biofilm activity against Cutibacterium acnes and multidrug-resistant Staphylococcus aureus. nih.govnih.gov The mechanism often involves permeabilizing the bacterial cell membrane, which is a target less prone to the development of resistance. nih.gov This makes bacteriocins like AS-48 an attractive alternative for managing biofilm-related infections. nih.gov The combination of AS-48 with other biocides, such as triclosan (B1682465) and benzalkonium chloride, has also shown synergistic effects in combating biofilms of both methicillin-resistant S. aureus (MRSA) and methicillin-susceptible S. aureus (MSSA). frontiersin.org

Development of Novel Antimicrobial Agents

The rise of antimicrobial resistance has created an urgent need for new therapeutic agents with novel mechanisms of action. This compound presents a compelling case as a foundation for developing such agents.

This compound is considered a promising alternative to conventional antibiotics due to several key characteristics. frontiersin.orgpnas.orgmdpi.com Its primary mode of action involves the permeabilization of the bacterial cytoplasmic membrane, leading to ion leakage and cell death. frontiersin.orgpnas.org This mechanism is fundamentally different from that of many traditional antibiotics, which often target specific enzymes or metabolic pathways. pnas.org Consequently, the development of resistance to AS-48 is considered less likely. nih.govpnas.org

AS-48 exhibits broad-spectrum activity against a wide range of Gram-positive and some Gram-negative bacteria, including many clinically significant and multidrug-resistant strains. frontiersin.orgpnas.orgresearchgate.net It has shown potent activity against pathogens such as Listeria monocytogenes, enterotoxic Staphylococcus aureus, and uropathogenic Enterococcus strains. nih.govasm.org Importantly, AS-48 remains active against antibiotic-resistant strains. frontiersin.orgfrontiersin.org Its high stability over a wide range of temperatures and pH, coupled with its resistance to proteases, further enhances its potential as a therapeutic agent. nih.govfrontiersin.org

Antimicrobial Activity of this compound Against Pathogenic Bacteria

PathogenActivity Level (MIC/IC50)Reference
Staphylococcus aureus1.17–3.12 mg/L (MIC) frontiersin.org
Leishmania donovani (promastigotes)3.9 μM (IC50) frontiersin.org
Leishmania pifanoi (axenic amastigotes)10.2 μM (IC50) frontiersin.org
Mycobacterium tuberculosisActive, synergistic with ethambutol (B1671381) asm.org
Uropathogenic Enterococci<10 mg/L (MIC) nih.gov

Rational design and peptide engineering offer powerful tools to enhance the therapeutic properties of bacteriocins like AS-48. asm.orgfrontiersin.org By making specific amino acid substitutions and modifications, researchers can improve the bioactivity, specificity, and stability of the peptide.

Studies have focused on identifying the minimal bioactive domains of AS-48 and its homologs. asm.orgfrontiersin.org For instance, a specific alpha-helical region of AS-48 is responsible for its membrane-penetrating activity. frontiersin.orgresearchgate.net Linearized and truncated forms of AS-48 have been shown to retain antibacterial activity. asm.org By employing rational design techniques, such as altering the charge, hydrophobicity, and hydrophobic dipole moment, peptide libraries based on these minimal domains have been created. asm.org This approach has led to the development of synthetic peptide variants with potent antimicrobial activities against a range of pathogens, including E. coli, P. aeruginosa, and S. pyogenes, with minimal inhibitory concentrations (MICs) as low as 250 nM. nih.gov These engineered peptides often exhibit minimal cytotoxicity to mammalian cells, highlighting their therapeutic potential. nih.gov

A significant advancement in AS-48 research is the discovery of its activity against intracellular pathogens and parasites. frontiersin.orgasm.org This expands its potential applications beyond extracellular bacterial infections. The mechanism of action against these eukaryotic or intracellular targets appears to differ from its pore-forming activity in bacteria and often involves intracellular targets. frontiersin.orgfrontiersin.org

AS-48 has demonstrated efficacy against the protozoan parasite Leishmania, the causative agent of leishmaniasis. frontiersin.orgasm.org It is lethal to both the promastigote and amastigote stages of the parasite at low micromolar concentrations with limited toxicity to host cells. asm.org Similarly, AS-48 has shown activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis, by inducing structural alterations and autophagy-like cell death within the parasite. mdpi.com

Furthermore, AS-48 has been found to be active against Mycobacterium tuberculosis, an intracellular bacterium that resides within macrophages. asm.org Notably, AS-48 exhibits a synergistic effect when combined with the conventional anti-tuberculosis drug ethambutol, enhancing its efficacy against both extracellular and intracellular mycobacteria. asm.org This ability to target intracellular pathogens suggests that AS-48 may act as a cell-penetrating peptide, a characteristic that opens up new avenues for therapeutic development. nih.gov

Challenges in Large-Scale Production and Purification for Industrial Use

Despite its promising antimicrobial properties, the widespread industrial application of this compound is hindered by challenges in its large-scale production and purification. nih.govresearchgate.net While laboratory-scale production is well-established, scaling up to an industrial level presents several economic and technical hurdles.

High production yields are often achieved in complex and expensive culture media, which is not economically viable for industrial-scale fermentation. researchgate.net There is a need to develop cost-effective, food-grade media that can support high levels of bacteriocin production. researchgate.net Furthermore, the purification processes used in the lab, such as multi-step chromatography, are often time-consuming and expensive, making them unsuitable for large-scale industrial applications. researchgate.net The high hydrophobicity of some bacteriocins can also lead to low recovery yields during purification. d-nb.info

Prospects for Sustained Research and Development of Circular Bacteriocins

The unique properties of circular bacteriocins, exemplified by AS-48, ensure their continued interest in research and development. Their cyclic structure confers remarkable stability against thermal and pH stress, as well as resistance to proteases, which are highly desirable traits for therapeutic and industrial applications. nih.govfrontiersin.orgmdpi.com

Future research will likely focus on several key areas. The discovery and characterization of new circular bacteriocins from diverse microbial sources will expand the repertoire of these potent antimicrobial peptides. mdpi.com Advances in genomics and bioinformatics will facilitate the identification of novel bacteriocin-producing strains.

Further elucidation of the biosynthesis and mechanism of action of circular bacteriocins will provide a deeper understanding of their function and inform rational design efforts. frontiersin.org The mechanisms underlying the head-to-tail cyclization of these peptides remain an area of active investigation. frontiersin.org

Continued advancements in peptide engineering and synthetic biology will enable the creation of novel circular bacteriocins with tailored properties, such as enhanced potency, expanded target specificity, and reduced toxicity. frontiersin.orgnih.gov The development of efficient and cost-effective production and purification methods will be crucial for translating the therapeutic potential of circular bacteriocins like AS-48 from the laboratory to clinical and industrial applications. nih.gov The potential of these molecules as novel carrier molecules is also an emerging area of interest. frontiersin.org

Q & A

Q. What are the structural characteristics of Bacteriocin AS-48, and how are these features experimentally determined?

this compound is a 70-residue cyclic peptide with a unique "head-to-tail" covalent linkage between Trp-70 and Met-1, forming a closed circular backbone . Its three-dimensional structure comprises five α-helices arranged in a globular fold, enclosing a hydrophobic core . Structural determination relies on high-resolution techniques:

  • X-ray crystallography resolved the crystal structure, confirming the cyclic topology and helical arrangement .
  • Nuclear Magnetic Resonance (NMR) in aqueous solution validated the stability of the helical core and dynamic behavior in soluble states .
  • Mass spectrometry confirmed the absence of post-translational modifications (e.g., disulfide bonds or dehydrated residues), distinguishing AS-48 from lantibiotics .

Q. What is the proposed mechanism of pore formation by AS-48 in bacterial membranes?

AS-48 disrupts membrane integrity via a "leaky slit" model. Experimental evidence includes:

  • Electrophysiological assays showing rapid depolarization of the membrane potential in Bacillus spp. .
  • Fluorescent dye leakage assays using liposomes, demonstrating pH-dependent pore formation (optimal activity at neutral pH) .
  • Monolayer studies at the air-water interface revealed AS-48’s amphipathic helices insert into lipid layers, with stronger interactions at pH 10.5 due to electrostatic attraction with anionic lipids like dipalmitoyl phosphatidic acid (DPPA) .

Q. How can researchers design experiments to assess AS-48’s antimicrobial spectrum and potency?

Key methodologies include:

  • Minimum Inhibitory Concentration (MIC) assays against Gram-positive (Listeria monocytogenes) and Gram-negative (Escherichia coli) strains, using microdilution in broth media .
  • Time-kill curves to evaluate bactericidal kinetics, with sampling intervals (0–24 hrs) and plate counting .
  • Synergy studies combining AS-48 with membrane-permeabilizing agents (e.g., lysozyme) to enhance activity against Gram-negatives .

Advanced Research Questions

Q. How do pH and lipid composition influence AS-48’s interaction with bacterial membranes?

AS-48’s membrane binding is pH-dependent due to its cationic nature (pI ~10.5). Experimental approaches include:

  • Langmuir monolayer assays showing AS-48 inserts preferentially into DPPA monolayers at alkaline pH, where the lipid is negatively charged .
  • Circular dichroism (CD) spectroscopy demonstrated helical structure retention in membrane-mimetic environments (e.g., SDS micelles) but distortion in non-ionic detergents .
  • Coarse-grained molecular dynamics (CG-MD) simulations revealed pH-dependent reorientation of AS-48 helices during pore formation .

Q. What experimental evidence supports the synergy between AS-48 and ethambutol against Mycobacterium tuberculosis?

Synergy was validated through:

  • Checkerboard assays showing fractional inhibitory concentration indices (FICI ≤0.5) for AS-48/ethambutol combinations against M. tuberculosis H37Rv .
  • Macrophage infection models where AS-48 (32 µg/mL) + ethambutol (2 µg/mL) reduced intracellular bacterial loads by >90% .
  • Mechanistic studies attributing synergy to ethambutol’s inhibition of cell wall arabinan biosynthesis, enhancing AS-48’s access to the membrane .

Q. How can computational modeling elucidate AS-48’s transition from soluble to membrane-bound states?

CG-MD simulations provided insights into:

  • Self-assembly dynamics : AS-48 monomers aggregate at membrane interfaces, forming transient pores via hydrophobic helix insertion .
  • Pore stability : Simulations predicted two pore types—toroidal (lipid-lined) and barrel-stave (peptide-lined)—with the former dominating in bacterial membranes .
  • Free energy calculations quantified the favorable binding of AS-48 to anionic lipid bilayers (ΔG ~−40 kJ/mol) .

Q. What strategies are used to design synthetic peptide libraries based on AS-48’s helical domains?

A systematic approach includes:

  • Sequence alignment of AS-48 homologs (e.g., from Clostridium sordellii) to identify conserved helical motifs .
  • Library synthesis of truncated peptides (e.g., α-helix 2 residues 20–40) via solid-phase peptide synthesis (SPPS) .
  • Structure-activity relationship (SAR) analysis using MIC assays and hemolysis tests to optimize charge/hydrophobicity ratios .

Methodological Considerations for Data Contradictions

  • Variability in MIC values across studies : Discrepancies may arise from differences in bacterial strains, growth media (e.g., cation content affecting peptide charge), or endpoint criteria (e.g., 90% vs. 99% inhibition). Researchers should standardize protocols using CLSI guidelines and include internal controls (e.g., nisin as a reference bacteriocin) .
  • Divergent pore models in simulations vs. experiments : CG-MD simulations may oversimplify lipid-peptide interactions. Validate computational findings with biophysical techniques (e.g., cryo-EM of AS-48-lipid complexes) .

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